Ornidazole diol
Description
Properties
IUPAC Name |
3-(2-methyl-5-nitroimidazol-1-yl)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O4/c1-5-8-2-7(10(13)14)9(5)3-6(12)4-11/h2,6,11-12H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNYOVQUGLPEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(CO)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875679 | |
| Record name | 1-(2,3-DIOHPR)-2-ME-5-NO2IMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62580-80-7 | |
| Record name | 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62580-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ro 11-2616 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062580807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,3-DIOHPR)-2-ME-5-NO2IMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-1,2-PROPANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IM5MUU9WNB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Ornidazole Diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ornidazole, a potent 5-nitroimidazole antimicrobial agent, is widely used in the treatment of anaerobic bacterial and protozoal infections. Its metabolic fate and degradation pathways are of significant interest in drug development and quality control. A key related substance is Ornidazole diol, chemically known as 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol. This compound is a known metabolite and a potential impurity in Ornidazole formulations, arising from the hydrolysis of the parent drug. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available drug, Ornidazole. The first step involves the intramolecular cyclization of Ornidazole to form an epoxide intermediate, which is subsequently hydrolyzed to yield the desired diol.
Experimental Protocol
Step 1: Synthesis of 1-(2,3-Epoxypropyl)-2-methyl-5-nitroimidazole (Ornidazole Epoxide)
A solution of Ornidazole in 3 M aqueous sodium hydroxide is heated at 60–70 °C for 10–15 minutes. Upon cooling the solution to 0 °C, crystals of the epoxide intermediate are formed. The crude product is then purified by recrystallization from ethyl acetate.[1]
Step 2: Hydrolysis of Ornidazole Epoxide to this compound
The synthesized Ornidazole epoxide is heated in 85% formic acid for 15 hours to open the oxirane ring and form an intermediate formiate. The reaction mixture is evaporated to near dryness under reduced pressure. Water is added and subsequently distilled off, a process that is repeated twice. A 10% sodium hydroxide solution and a sufficient amount of methanol are added to the residue, and the mixture is heated at 100 °C for 1 hour to hydrolyze the formiate. The solvent is then evaporated under reduced pressure. The final product, this compound, is purified by recrystallization from ethyl acetate, affording a high purity product.[1]
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are employed:
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol | [2] |
| CAS Number | 62580-80-7 | [2] |
| Molecular Formula | C7H11N3O4 | [2] |
| Molecular Weight | 201.18 g/mol | [2] |
| Melting Point | 103 °C | [1] |
| Purity | ~99.5% | [3] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum of this compound shows characteristic signals confirming its structure. The proton on the imidazole ring (H-4) appears as a singlet at δ 8.01 ppm. The methylene protons of the N-CH₂ group exhibit diastereotopic splitting, appearing as doublets of doublets at δ 4.78 (J = 15.4, 2.6 Hz) and δ 4.32 (J = 15.4, 5.4 Hz). The methine proton of the CH(OH) group is observed as a multiplet at δ 3.39 ppm. The protons of the CH₂(OH) group appear as a broad triplet at δ 2.78 ppm and a multiplet at δ 2.47 ppm.[1]
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The broad band in the region of 3670–3580 cm⁻¹ is attributed to the O-H stretching vibrations of the two hydroxyl groups. The bands in the 2975–2860 cm⁻¹ range correspond to C-H stretching of the methylene and methyl groups. The strong absorption band around 1300–1255 cm⁻¹ is characteristic of the N-O stretching of the nitro group.[1]
Mass Spectrometry (MS)
Mass spectrometric analysis of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (201.18 g/mol ). The fragmentation pattern would likely involve the loss of water molecules from the diol moiety and cleavage of the propanediol side chain.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be utilized for the purity assessment of the synthesized this compound. A suitable method would employ a C18 column with a mobile phase consisting of a mixture of phosphate buffer and an organic modifier like methanol or acetonitrile.[4][5] Detection is typically carried out using a UV detector at a wavelength where the nitroimidazole chromophore exhibits strong absorbance, such as 318 nm.[4]
Biological Relevance and Metabolic Pathway
This compound is a known human metabolite of Ornidazole, designated as M4. The metabolic transformation occurs primarily in the liver. The proposed pathway involves an initial epoxidation of the Ornidazole side chain, likely catalyzed by cytochrome P450 enzymes, to form Ornidazole epoxide. This reactive intermediate is then hydrolyzed by epoxide hydrolase to the more stable this compound.[6]
Workflow and Pathway Diagrams
Caption: Synthesis workflow for this compound from Ornidazole.
Caption: Metabolic pathway of Ornidazole to this compound.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization. The provided data and methodologies are valuable for researchers in medicinal chemistry, drug metabolism, and pharmaceutical quality control. The synthesis route via the epoxide intermediate is efficient and yields a high-purity product. The spectroscopic and chromatographic data presented herein can serve as a reference for the identification and quantification of this important Ornidazole-related compound.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. The Synthesis and Study of Profiles of the Ornidazole Impurities - Neliti [neliti.com]
- 4. rjptonline.org [rjptonline.org]
- 5. ijsra.net [ijsra.net]
- 6. Mammalian epoxide hydrolases in xenobiotic metabolism and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biotransformation of Ornidazole: A Technical Guide to the Formation of its Diol Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the metabolic pathway leading to the formation of the diol metabolite of Ornidazole, a 5-nitroimidazole antimicrobial agent. The primary mechanism involves a two-step enzymatic process initiated by cytochrome P450-mediated epoxidation, followed by enzymatic hydrolysis of the resulting epoxide intermediate. This document details the enzymatic players, reaction kinetics, and experimental methodologies crucial for understanding and characterizing this significant biotransformation pathway. The information presented is intended to support further research, drug development, and a comprehensive understanding of Ornidazole's metabolic fate.
Introduction
Ornidazole is a third-generation 5-nitroimidazole derivative widely used for the treatment of protozoal and anaerobic bacterial infections. Like many xenobiotics, Ornidazole undergoes extensive metabolism in the liver prior to its excretion. Understanding the metabolic pathways of Ornidazole is critical for predicting its pharmacokinetic profile, potential drug-drug interactions, and toxicity. One of the key metabolic routes is the formation of a diol metabolite, 3-(-2-methyl-5-nitro-1-imidazolyl)-1,2-propanediol, also referred to as M4 or M6 in scientific literature[1][2][3]. This guide focuses on the mechanism of Ornidazole diol formation, a process of significant interest in drug metabolism studies.
The Two-Step Mechanism of this compound Formation
The conversion of Ornidazole to its corresponding diol is not a direct hydroxylation but rather a sequential two-step enzymatic process. The currently accepted mechanism involves an initial epoxidation of the propanol side chain, followed by the hydrolysis of the resulting epoxide intermediate to form the vicinal diol[2][3].
Step 1: Cytochrome P450-Mediated Epoxidation
The first and rate-limiting step in the formation of this compound is the oxidation of the parent drug to an epoxide intermediate, specifically 2′,3′-epoxy ornidazole (M3)[2][3]. This reaction is catalyzed by the cytochrome P450 (CYP) mixed-function oxidase system, which is primarily located in the endoplasmic reticulum of hepatocytes[4].
While the specific CYP isozyme responsible for Ornidazole epoxidation has not been definitively identified in dedicated recombinant enzyme studies, evidence from drug-drug interaction studies strongly suggests the involvement of the CYP3A subfamily, particularly CYP3A4 and/or CYP3A5 [5]. A study investigating the effect of ketoconazole, a potent inhibitor of CYP3A, on the pharmacokinetics of Ornidazole found a significant alteration in its clearance, pointing to CYP3A as a key enzyme in its metabolism[5].
dot
Step 2: Epoxide Hydrolase-Mediated Hydrolysis
The second step involves the enzymatic hydrolysis of the 2′,3′-epoxy ornidazole intermediate to form the final diol metabolite, 2′,3′-dihydrodiol ornidazole (M6)[2][3]. This reaction is catalyzed by epoxide hydrolases (EHs), which are responsible for the conversion of a wide range of epoxide-containing compounds to their corresponding diols[1][2][6][7][8].
There are two main forms of epoxide hydrolase in mammals: microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH)[1][2][6][7][8]. While the specific EH isozyme responsible for Ornidazole epoxide hydrolysis has not been definitively identified, the microsomal localization of the initial CYP-mediated epoxidation suggests that microsomal epoxide hydrolase (mEH) is the more likely candidate due to its proximity within the endoplasmic reticulum. mEH plays a crucial role in the detoxification of various xenobiotic epoxides[1].
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of ketoconazole on the pharmacokinetics of ornidazole--a possible role of p-glycoprotein and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relative Importance of Soluble and Microsomal Epoxide Hydrolases for the Hydrolysis of Epoxy-Fatty Acids in Human Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Ornidazole Diol: A Comprehensive Technical Guide for Use as a Pharmaceutical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Ornidazole Diol, a critical reference standard for the quality control of the widely used antimicrobial agent, Ornidazole. This compound, chemically known as 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol, is a primary degradation product and metabolite of Ornidazole. Its presence and quantity in pharmaceutical formulations are crucial indicators of the stability and purity of the final drug product. This document outlines the chemical and physical properties of this compound, provides a detailed analytical method for its quantification, describes its synthesis, and discusses its role in the quality assurance of Ornidazole.
Introduction
Ornidazole is a potent 5-nitroimidazole derivative with broad-spectrum activity against anaerobic bacteria and protozoa.[1] During the synthesis, formulation, and storage of Ornidazole, various impurities can arise, including its hydrolytic degradation product, this compound. Regulatory agencies worldwide mandate the identification and control of such impurities to ensure the safety and efficacy of pharmaceutical products. This compound serves as a certified reference standard for the accurate identification and quantification of this impurity in Ornidazole drug substances and formulations.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its use as a reference standard.
| Property | Value | Reference |
| Chemical Name | 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol | [2][3] |
| Synonyms | Ornidazole Impurity B, Ro 11-2616 | [4] |
| CAS Number | 62580-80-7 | [2][3] |
| Molecular Formula | C₇H₁₁N₃O₄ | [2][3] |
| Molecular Weight | 201.18 g/mol | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents |
Synthesis of this compound
This compound is primarily formed through the hydrolysis of Ornidazole, particularly under alkaline conditions.[4] The synthesis of this compound as a reference standard involves the controlled hydrolysis of Ornidazole.
General Synthesis Protocol: Hydrolysis of Ornidazole
A solution of Ornidazole is subjected to alkaline hydrolysis using a suitable base, such as sodium hydroxide. The reaction progress is monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is neutralized, and the product is extracted with an appropriate organic solvent. The solvent is then evaporated, and the crude product is purified by recrystallization or column chromatography to yield pure this compound.
Diagram 1: Synthesis of this compound from Ornidazole
Caption: Synthetic pathway for this compound via hydrolysis of Ornidazole.
Analytical Characterization and Quantification
Accurate and precise analytical methods are paramount for the use of this compound as a reference standard. High-Performance Liquid Chromatography (HPLC) is the most common technique for its separation and quantification.
Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A validated stability-indicating RP-HPLC method can be employed for the determination of this compound in the presence of Ornidazole and other related substances.
| Parameter | Condition |
| Chromatographic Column | Symmetry shield RP18, 250 x 4.6 mm, 5µm |
| Mobile Phase | Phosphate buffer : Methanol (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 318 nm (UV) |
| Injection Volume | 20 µL |
Diagram 2: Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound using RP-HPLC.
Spectral Data
The structural confirmation of this compound is achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.0 | s | Imidazole ring proton |
| ~4.5 | m | -CH(OH)- |
| ~4.3 | m | -N-CH₂- |
| ~3.6 | m | -CH₂(OH) |
| ~2.5 | s | -CH₃ |
Note: The chemical shifts are approximate and may vary depending on the solvent and instrument used. More detailed 2D NMR studies are recommended for unambiguous assignment.
Table 2: FT-IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | O-H stretching (broad) |
| ~2950-2850 | C-H stretching (aliphatic) |
| ~1540 | N-O stretching (nitro group) |
| ~1370 | N-O stretching (nitro group) |
| ~1100-1000 | C-O stretching |
Note: The table provides characteristic absorption bands. A full spectrum analysis is necessary for complete identification.
Ornidazole Degradation Pathway
The primary degradation pathway of Ornidazole leading to the formation of this compound is hydrolysis. This reaction involves the nucleophilic substitution of the chlorine atom by a hydroxyl group.
Diagram 3: Hydrolysis of Ornidazole to this compound
Caption: Reaction mechanism for the formation of this compound.
Biological Activity and Signaling Pathways
This compound is primarily considered a process-related impurity and a degradation product of Ornidazole.[4] Extensive literature searches have not revealed any significant intended pharmacological activity or modulation of specific signaling pathways by this compound itself. Its main relevance in a pharmaceutical context is as an indicator of product quality and stability. The toxicological profile of Ornidazole degradation products is an area of ongoing research, with some studies suggesting that certain degradation products could have different toxicity profiles than the parent drug.[5]
Conclusion
This compound is an indispensable tool for the pharmaceutical industry in ensuring the quality, safety, and efficacy of Ornidazole-containing medicines. As a well-characterized reference standard, it enables the accurate monitoring of impurity levels, ensuring compliance with stringent regulatory requirements. This technical guide provides a comprehensive resource for researchers and analytical scientists working with Ornidazole, detailing the essential information required for the effective use of this compound as a pharmaceutical reference standard.
References
Spectroscopic Profile of Ornidazole Diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ornidazole diol, a known impurity and metabolite of the antimicrobial agent Ornidazole. The information presented herein is intended to support research, drug development, and quality control activities by providing detailed spectroscopic data and analytical methodologies.
Introduction
This compound, chemically known as 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol, is a significant related substance of Ornidazole. Its formation can occur through the hydrolysis of the parent drug, particularly under alkaline conditions. Accurate identification and characterization of such impurities are critical for ensuring the safety and efficacy of pharmaceutical products. This document collates available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to facilitate its identification and quantification.
Spectroscopic Data
The following sections summarize the available spectroscopic data for this compound. The data has been compiled from scientific literature and chemical databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following table summarizes the reported proton chemical shifts for this compound.[1][2]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-4 (imidazole ring) | 8.01 | s (singlet) |
| N-CH₂ | 4.78 | dd (doublet of doublets) |
| N-CH₂ | 4.32 | dd (doublet of doublets) |
| CH (on diol) | 3.39 | m (multiplet) |
| CHO (on diol) | 2.78 | br. t. (broad triplet) |
| CHO (on diol) | 2.47 | m (multiplet) |
| CH₃ (imidazole ring) | 2.43 | s (singlet) |
Solvent: DMSO-d₆, Instrument Frequency: 400 MHz[1][2]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of hydroxyl, nitro, and imidazole functional groups.[1][2]
Table 2: IR Spectroscopic Data for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | 3670–3580 |
| C-H (aliphatic) | 2975–2950, 2885–2860 |
| NO₂ (nitro) | 1300–1255 |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Chemical Formula | C₇H₁₁N₃O₄ |
| Molecular Weight | 201.18 |
| CAS Number | 62580-80-7 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on standard laboratory practices and information from related studies.
¹H NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically DMSO-d₆, and transferred to an NMR tube. The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
IR Spectroscopy
The IR spectrum is obtained using an IRAffinity-1S "Shimadzu" spectrophotometer or a similar instrument. The sample is prepared as a KBr pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a suitable technique for the analysis of this compound. The sample is dissolved in an appropriate solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The analysis can be performed in both positive and negative ion modes to obtain the molecular ion peak and study its fragmentation pattern.
Logical Relationships and Pathways
This compound is primarily formed from Ornidazole through hydrolysis. This transformation is a key degradation pathway, particularly in alkaline environments.
Caption: Formation of this compound from Ornidazole via hydrolysis.
References
Solubility profile of Ornidazole diol in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of Ornidazole diol, a primary metabolite of the antimicrobial agent Ornidazole. Understanding the solubility of this compound is critical for its quantification in biological matrices, the development of analytical methods, and its synthesis and purification processes. This document outlines the known solubility of this compound in various solvents, provides a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.
Introduction to this compound
This compound, chemically known as 3-(2-methyl-5-nitro-1H-imidazol-1-yl)-1,2-propanediol, is a significant metabolite of Ornidazole. Its physicochemical properties, particularly solubility, are of paramount importance for pharmaceutical researchers. Accurate solubility data is essential for a range of applications, from ensuring the purity of reference standards to designing appropriate solvent systems for analytical and preparative chromatography.
Quantitative Solubility Data
The solubility of this compound has been determined in a limited number of organic solvents. The available quantitative data is summarized in the table below. It is important to note that for certain solvents, achieving dissolution may require physical methods such as ultrasonication.
| Solvent | Temperature | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Methanol | Not Specified | 125 | 621.33 | Ultrasonic assistance is required for dissolution[1][2]. |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 | 497.07 | Ultrasonic assistance is required. The use of new, non-hygroscopic DMSO is recommended[1][2]. |
Additionally, this compound has been formulated in mixed solvent systems for in vivo studies, indicating its solubility in these complex vehicles. For instance, a clear solution of at least 2.5 mg/mL was achieved in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[1].
Experimental Protocol for Equilibrium Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound using the widely accepted shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (analytical standard)
-
Solvents of interest (e.g., Methanol, DMSO, Ethanol, Acetonitrile, Water)
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer (for mobile phase)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
Pipette a known volume (e.g., 2 mL) of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker or on a vortex mixer within an incubator.
-
Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid material should be visually confirmed to ensure saturation[5][6].
-
-
Phase Separation:
-
After the equilibration period, remove the vials and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer and an organic modifier like acetonitrile or methanol. The exact ratio should be optimized for good peak shape and retention time. For example, a mobile phase of phosphate buffer:methanol (70:30 v/v) has been used for the analysis of Ornidazole and its impurities[7].
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound. The parent compound, Ornidazole, has a λmax around 312-318 nm, which can be a starting point for optimization.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the filtered supernatant from the saturated solutions and the standard solutions into the HPLC system.
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Calculation: Determine the concentration of this compound in the saturated supernatant by interpolating its peak area on the calibration curve. The resulting concentration is the equilibrium solubility of this compound in that solvent at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the solubility determination of this compound.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Ornidazole CAS#: 16773-42-5 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. actapharmsci.com [actapharmsci.com]
A Comprehensive Technical Guide to the Forced Degradation of Ornidazole and the Formation of Ornidazole Diol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the forced degradation of Ornidazole, with a specific focus on the formation of its diol degradant. This document outlines detailed experimental protocols for stress testing, analytical methodologies for the identification and quantification of degradation products, and a summary of quantitative data from various studies. A workflow for a typical forced degradation study and the degradation pathway of Ornidazole to Ornidazole diol are also visually represented.
Introduction
Ornidazole, a 5-nitroimidazole derivative, is an important antimicrobial agent effective against anaerobic bacteria and protozoa.[1] As with any pharmaceutical compound, understanding its stability profile under various stress conditions is a critical aspect of drug development and formulation. Forced degradation studies, also known as stress testing, are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. One of the key degradation products of Ornidazole, particularly under alkaline conditions, is this compound (1-(2,3-dihydroxypropyl)-2-methyl-5-nitroimidazole).[2][3][4][5][6] This guide delves into the methodologies to induce and analyze this degradation process.
Forced Degradation of Ornidazole: Experimental Protocols
Forced degradation studies on Ornidazole are typically performed under a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These include acidic, basic, oxidative, thermal, and photolytic stress.
Alkaline Hydrolysis
Alkaline hydrolysis is a primary method for inducing the degradation of Ornidazole to this compound.
-
Procedure: A stock solution of Ornidazole (e.g., 1 mg/mL) is prepared in a suitable solvent like methanol or water. This solution is then treated with a sodium hydroxide (NaOH) solution of a specific normality (e.g., 0.1 N, 0.5 N, or 1 N). The mixture is then typically heated under reflux for a defined period (e.g., 15 minutes to 8 hours) at a specific temperature (e.g., 80°C).[1][7] After the specified time, the solution is cooled to room temperature and neutralized with an equivalent concentration of hydrochloric acid (HCl). The final volume is made up with a diluent, typically the mobile phase used for HPLC analysis. Samples are then subjected to analysis.
Acidic Hydrolysis
-
Procedure: An Ornidazole stock solution is treated with an acidic solution (e.g., 0.1 N HCl or 1 N HCl). The mixture is then refluxed for a specified duration (e.g., 4 hours).[8] Following the stress period, the solution is cooled and neutralized with a corresponding normality of NaOH. The sample is then diluted to a suitable concentration for analysis.
Oxidative Degradation
-
Procedure: Ornidazole solution is exposed to an oxidizing agent, typically hydrogen peroxide (H₂O₂). A common procedure involves treating the drug solution with 3% to 30% v/v H₂O₂.[1][8] The mixture is then kept at room temperature or heated for a specific period. The reaction is then stopped, and the sample is prepared for analysis.
Thermal Degradation
-
Procedure: Solid Ornidazole powder or a solution of the drug is subjected to elevated temperatures (e.g., 80°C) in a hot air oven for a defined period (e.g., 24 hours).[8] After the exposure, the sample is cooled, and a solution of a known concentration is prepared for analysis.
Photolytic Degradation
-
Procedure: A solution of Ornidazole is exposed to a light source, which can be a combination of UV and visible light, as per ICH Q1B guidelines. The exposure can be for a specific duration or until a certain level of degradation is achieved. A control sample is kept in the dark to differentiate between photolytic and thermal degradation.
Synthesis of this compound Reference Standard
For the accurate identification and quantification of the diol degradant, a pure reference standard is essential. This compound can be synthesized from Ornidazole.
-
Procedure: To a solution of Ornidazole (e.g., 22g) in water (e.g., 2000ml), a base such as sodium hydroxide (NaOH, e.g., 4g) or potassium hydroxide (KOH, e.g., 16.8g) is added.[9] The mixture is then heated with stirring to reflux and maintained at this temperature for approximately 10 hours.[9] After the reaction is complete, the solution is washed with distilled water, concentrated, and cooled to allow for crystallization. The resulting solid is filtered and dried in an oven to yield this compound.[9]
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation and quantification of Ornidazole and its degradation products.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in various ratios is commonly employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is commonly performed at a wavelength between 310 nm and 318 nm.[10]
-
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies of Ornidazole under various conditions.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Ornidazole | Reference |
| Alkaline Hydrolysis | 0.1 M NaOH | 8 hours | 80°C | Significant (reaction was fast) | [1] |
| 0.5 N NaOH | 15 minutes | Reflux | Complete degradation | [7] | |
| Acidic Hydrolysis | 0.1 M HCl | 4 hours | Reflux | Stable | [8] |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temperature | 8% | [1] |
| 30% H₂O₂ | 24 hours | Room Temperature | 53% | [1] | |
| Thermal Degradation | Dry Heat | 24 hours | 80°C | Stable | [8] |
| Photolytic Degradation | Light Exposure | 4 hours | Room Temperature | Susceptible | [8] |
Note: The yield of this compound is not always explicitly quantified in all cited literature. Under strong alkaline conditions, it is the major degradation product.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow of a forced degradation study of Ornidazole.
Signaling Pathway of Ornidazole Degradation to this compound
Caption: Proposed degradation pathway of Ornidazole to this compound.
Conclusion
This technical guide provides a detailed framework for conducting forced degradation studies of Ornidazole, with a particular emphasis on the formation of this compound. The provided experimental protocols, analytical methods, and quantitative data serve as a valuable resource for researchers and professionals in the pharmaceutical industry. Understanding the degradation pathways and the stability of Ornidazole is paramount for the development of robust and safe drug products. The visualization of the experimental workflow and degradation pathway offers a clear and concise summary of the processes involved.
References
- 1. Degradation of the antibiotic ornidazole in aqueous solution by using nanoscale zero-valent iron particles: kinetics, mechanism, and degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Kinetic constants and transformation products of ornidazole during ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Degradation of the antibiotic ornidazole in aqueous solution by using nanoscale zero-valent iron particles: kinetics, mechanism, and degradation pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] The synthesis and study of profiles of the ornidazole impurities | Semantic Scholar [semanticscholar.org]
- 9. CN101239951B - 1-(2,3-dihydroxypropyl)-2-methyl-5-nitroimidazole compound and its preparation method and use - Google Patents [patents.google.com]
- 10. On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Ornidazole diol CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ornidazole diol, a significant metabolite and impurity of the antimicrobial agent Ornidazole. This document details its chemical properties, synthesis, and analytical methodologies, presented in a format tailored for the scientific community.
Core Chemical Identity
This compound, systematically named 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol, is recognized by the CAS Number 62580-80-7 [1][2]. It is a primary degradation product of Ornidazole, particularly formed through hydrolysis in alkaline conditions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for researchers engaged in formulation development, stability studies, and analytical method development.
| Property | Value | Source |
| CAS Number | 62580-80-7 | [1][2] |
| Molecular Formula | C₇H₁₁N₃O₄ | [1] |
| Molecular Weight | 201.18 g/mol | [1] |
| Melting Point | 102.0-104.5 °C | [1] |
| Boiling Point | 512.8 °C at 760 mmHg | [1] |
| Solubility | Soluble in Methanol and DMSO | |
| Appearance | White to off-white solid | |
| Storage | Recommended storage at -20°C for long-term stability. |
Synthesis and Formation
This compound is primarily formed from the hydrolysis of Ornidazole. The process is particularly accelerated in basic environments. The logical pathway for the formation of this compound from Ornidazole is depicted below.
Caption: Formation pathway of this compound from Ornidazole.
Experimental Protocol: Alkaline Hydrolysis of Ornidazole
The following is a generalized experimental protocol for the formation of this compound via the alkaline hydrolysis of Ornidazole. This method is typically employed in stress testing studies to generate the impurity standard.
Objective: To hydrolyze Ornidazole to this compound for use as a reference standard or for degradation pathway studies.
Materials:
-
Ornidazole
-
0.5 M Sodium Hydroxide (NaOH) solution
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
TLC developing chamber
-
Mobile phase: A suitable mixture such as Chloroform:Methanol (9:1 v/v)
-
UV lamp for visualization
Procedure:
-
Dissolve a known quantity of Ornidazole in a minimal amount of methanol.
-
Transfer the solution to a round-bottom flask.
-
Add an excess of 0.5 M NaOH solution to the flask.
-
Attach a reflux condenser and heat the mixture at 80°C.
-
Monitor the reaction progress using TLC. Spot the reaction mixture alongside a standard of Ornidazole on a TLC plate.
-
Develop the TLC plate in the chosen mobile phase.
-
Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to Ornidazole has disappeared, and a new, more polar spot corresponding to this compound is prominent.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the solution with a suitable acid (e.g., dilute HCl) to a pH of approximately 7.
-
The product, this compound, can then be extracted from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
Analytical Methodology: Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantification of this compound. Below is a generalized workflow and a typical experimental protocol for its analysis.
HPLC Analysis Workflow
Caption: General workflow for the quantitative analysis of this compound by HPLC.
Experimental Protocol: HPLC-UV Method for Quantification
This protocol outlines a typical reversed-phase HPLC method for the quantitative determination of this compound.
Objective: To accurately quantify the amount of this compound in a sample.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a phosphate buffer and a suitable organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV spectral analysis of this compound (typically around 310-320 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations.
-
-
Preparation of Sample Solution:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase, using sonication if necessary to ensure complete dissolution.
-
Dilute the sample solution with the mobile phase to a concentration that falls within the range of the calibration standards.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration, followed by the sample solution(s). It is good practice to run a blank (mobile phase) injection first.
-
Record the chromatograms and the peak areas for this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²), which should be close to 1.
-
Using the peak area of this compound from the sample chromatogram and the equation of the calibration curve, calculate the concentration of this compound in the sample.
-
Express the final result as a percentage or in µg/mg of the original sample.
-
This technical guide provides foundational information for researchers and professionals working with Ornidazole and its related substances. The provided protocols are intended as a starting point and may require optimization based on specific laboratory conditions and analytical objectives.
References
An In-depth Technical Guide on the Hydrolysis of Ornidazole to Form Ornidazole Diol in Basic Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of ornidazole in basic solutions, a critical degradation pathway that leads to the formation of ornidazole diol. Understanding this process is paramount for the development of stable pharmaceutical formulations and for defining appropriate storage conditions. This document outlines the reaction mechanism, kinetics, and detailed experimental protocols for studying this degradation, supported by quantitative data and visual workflows.
Introduction
Ornidazole, a 5-nitroimidazole derivative, is an essential antimicrobial agent effective against anaerobic bacteria and protozoa.[1] Its chemical stability is a key factor in its therapeutic efficacy and shelf-life. Ornidazole is known to be susceptible to degradation under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis.[2][3] Notably, in basic environments, ornidazole undergoes hydrolysis to yield this compound, often through an intermediate epoxide.[3][4] This guide focuses specifically on the mechanistic and practical aspects of this alkaline-driven hydrolysis.
Reaction Mechanism and Pathway
The hydrolysis of ornidazole in a basic solution is a significant degradation route. The reaction proceeds via an intramolecular nucleophilic substitution, where the hydroxyl group on the propanol side chain attacks the carbon atom bearing the chlorine atom. This results in the formation of a reactive epoxide intermediate (ornidazole-epoxide).[5][6] This intermediate is then subsequently hydrolyzed by the hydroxide ions in the basic medium to open the epoxide ring, forming the final product, this compound.[3][4] The degradation kinetics have been reported to follow a first-order reaction model.[4]
Caption: Hydrolysis pathway of Ornidazole in basic conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. Below are protocols for forced degradation and subsequent analysis.
This protocol describes the procedure to induce the hydrolysis of ornidazole under alkaline stress conditions.
-
Preparation of Ornidazole Solution: Accurately weigh and dissolve a known amount of ornidazole powder in a suitable solvent (e.g., methanol or water) to achieve a desired concentration (e.g., 1 mg/mL).[4]
-
Induction of Hydrolysis:
-
Neutralization: After the specified time, cool the solution to room temperature (if heated) and neutralize it with an equivalent concentration of hydrochloric acid (HCl) to a pH of approximately 7.0.[7][8]
-
Sample Preparation for Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for analysis by HPLC.[9]
Caption: General workflow for forced degradation and HPLC analysis.
A validated, stability-indicating analytical method is required to separate and quantify ornidazole from its degradation products.
-
Chromatographic System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is typically used.[2]
-
Column: A reversed-phase C18 column is effective for the separation.[2][10]
-
Mobile Phase: A mixture of water and acetonitrile is commonly employed. For instance, a ratio of 86:14 (v/v) water to acetonitrile has been successfully used.[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
Detection: UV detection is performed at a wavelength where both ornidazole and its degradation products have significant absorbance, such as 310 nm or 311 nm.[2][7]
-
Analysis: The retention times of ornidazole and this compound are determined using reference standards. The peak areas are used to calculate the concentration and the extent of degradation.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the alkaline hydrolysis of ornidazole.
Table 1: Conditions for Forced Degradation of Ornidazole in Basic Solutions
| NaOH Concentration | Temperature | Duration | % Degradation | Reference |
| 0.5 N | Reflux | 15 min | Complete | [7] |
| 0.1 M | 80°C | 8 hours | Rapid | [4] |
| 0.5 N | 50°C | 5 hours | Significant | [9] |
| 0.1 N | Room Temp. | 6 hours | N/A | [8] |
| 0.5 N | Room Temp. | 6 hours | Complete | [8] |
Table 2: Typical HPLC Parameters for Analysis of Ornidazole and Its Degradation Products
| Parameter | Value | Reference |
| Column | C18 | [2][10] |
| Mobile Phase | Water:Acetonitrile (86:14, v/v) | [2] |
| Water:Acetonitrile (60:40, v/v) | [7] | |
| Flow Rate | 1.0 mL/min | [7] |
| Detection Wavelength | 310 nm | [2] |
| 311 nm | [7] | |
| Retention Time (Ornidazole) | 6.750 min | [10] |
Conclusion
The hydrolysis of ornidazole in basic solutions is a well-documented degradation pathway that proceeds through an epoxide intermediate to form this compound. The reaction kinetics are first-order, and the rate is significantly influenced by the concentration of the base and the temperature. The use of validated stability-indicating HPLC methods is essential for accurately monitoring this degradation and ensuring the quality and stability of ornidazole-containing pharmaceutical products. The information presented in this guide serves as a valuable resource for professionals involved in the research and development of robust drug formulations.
References
- 1. What is the mechanism of Ornidazole? [synapse.patsnap.com]
- 2. The ICH guidance in practice: stress degradation studies on ornidazole and development of a validated stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. neliti.com [neliti.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijpbs.com [ijpbs.com]
- 10. archives.ijper.org [archives.ijper.org]
Identification of Ornidazole Diol as a Process Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification, formation, and analytical control of Ornidazole diol, a critical process-related impurity in the synthesis of the antimicrobial agent Ornidazole. Understanding the profile of this impurity is essential for ensuring the quality, safety, and efficacy of Ornidazole drug substances and products.
Introduction to Ornidazole and the Significance of Impurity Profiling
Ornidazole is a 5-nitroimidazole derivative with potent activity against protozoa and anaerobic bacteria. Its chemical name is 1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole. The synthesis of Ornidazole typically involves the reaction of 2-methyl-5-nitroimidazole with epichlorohydrin. As with any synthetic pharmaceutical product, the manufacturing process can give rise to impurities that may impact the final product's quality and safety. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over these impurities.
One of the key process impurities identified in the synthesis of Ornidazole is 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol, commonly referred to as this compound. This diol is structurally similar to Ornidazole and its presence must be carefully monitored and controlled.
Formation of this compound as a Process Impurity
The primary route for the formation of this compound is through the hydrolysis of an epoxide intermediate, 2-methyl-5-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole, which is also a potential impurity in the synthesis of Ornidazole. The reaction of 2-methyl-5-nitroimidazole with epichlorohydrin proceeds via the opening of the epoxide ring of epichlorohydrin. Under certain process conditions, particularly in the presence of water, the epoxide intermediate can undergo hydrolysis to form the diol.
Additionally, Ornidazole itself can degrade under certain conditions to form this compound. This highlights the importance of controlling not only the synthesis but also the storage and formulation of Ornidazole to minimize the levels of this impurity.
Experimental Protocols
Synthesis of this compound Reference Standard
The synthesis of an this compound reference standard is crucial for its accurate identification and quantification in Ornidazole samples. The following protocol is based on the work of Leontiev et al. (2018).
Materials:
-
Ornidazole-epoxide
-
Methanol
-
Water
Procedure:
-
Dissolve Ornidazole-epoxide in a minimal amount of methanol.
-
Add an excess of water to the solution.
-
Heat the mixture at 100°C for a sufficient period to ensure complete hydrolysis of the epoxide.
-
Monitor the reaction by a suitable chromatographic technique (e.g., TLC or HPLC) until the disappearance of the Ornidazole-epoxide starting material.
-
After completion, evaporate the solvent under reduced pressure.
-
The resulting residue is this compound. Further purification can be achieved by recrystallization if necessary.
-
Confirm the structure of the synthesized this compound using spectroscopic techniques such as NMR and IR.
Analytical Method for Quantification of this compound
A validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for the quantification of this compound in Ornidazole active pharmaceutical ingredient (API) and finished products.
Chromatographic Conditions (Example):
-
Column: Symmetry shield RP18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Phosphate buffer: Methanol (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 318 nm
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
Method Validation: The analytical method must be validated according to ICH guidelines (Q2(R1)) to demonstrate its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The following tables summarize the key properties of Ornidazole and its diol impurity, along with typical levels observed in pharmaceutical samples.
Table 1: Physicochemical Properties
| Property | Ornidazole | This compound |
| Chemical Name | 1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole | 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol |
| Molecular Formula | C₇H₁₀ClN₃O₃ | C₇H₁₁N₃O₄ |
| Molecular Weight | 219.63 g/mol | 201.18 g/mol |
| CAS Number | 16773-42-5 | 62580-80-7 |
Table 2: Observed Impurity Levels in Ornidazole Samples
| Sample Type | Ornidazole-epoxide Content | This compound Content | Reference |
| Ornidazole Substance (API) | > 0.1% | Negligible | Leontiev et al. (2018) |
| Ornidazole Infusion Drug | Reduced to zero over time | Increased significantly (up to approx. 3%) | Leontiev et al. (2018) |
Structural Elucidation
The definitive identification of this compound relies on modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural confirmation of this compound. The key proton signals are distinct from those of Ornidazole.
¹H NMR Data for this compound (400 MHz, DMSO-d₆):
-
δ 8.01 (s, 1H, H-4): Signal corresponding to the proton on the imidazole ring.
-
δ 4.78 (dd, J=15.4, 2.6 Hz, 1H, N-CH): Diastereotopic proton of the methylene group attached to the imidazole nitrogen.
-
δ 4.32 (dd, J=15.4, 5.4 Hz, 1H, NCH): The other diastereotopic proton of the methylene group.
-
δ 3.39 (m, 1H, CH): Methine proton of the diol moiety.
-
δ 2.78 (br. t., 1H, CHO): Methylene proton of the diol moiety.
-
δ 2.47 (m, 1H, CHO): The other methylene proton of the diol moiety.
-
δ 2.40 (s, 3H, CH₃): Signal for the methyl group on the imidazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity. The fragmentation of Ornidazole typically involves the loss of the side chain. A similar fragmentation pattern would be expected for this compound, with characteristic losses corresponding to its hydroxylated side chain.
Regulatory Perspective and Control Strategy
The control of impurities is a critical aspect of drug development and manufacturing, governed by regulatory guidelines such as ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products. These guidelines establish thresholds for the reporting, identification, and qualification of impurities.
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level at which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.
For this compound, a comprehensive control strategy should be implemented, encompassing:
-
Process Optimization: Fine-tuning the synthesis of Ornidazole to minimize the formation of the epoxide intermediate and its subsequent hydrolysis.
-
In-process Controls: Monitoring critical process parameters to ensure consistent product quality.
-
Raw Material Control: Ensuring the quality of starting materials, particularly 2-methyl-5-nitroimidazole and epichlorohydrin.
-
Specification Setting: Establishing an appropriate acceptance criterion for this compound in the final Ornidazole API and drug product specifications, based on toxicological data and batch analysis.
Conclusion
The identification and control of this compound as a process impurity are paramount for ensuring the quality and safety of Ornidazole. This technical guide has outlined the formation pathways, provided detailed experimental protocols for its synthesis and analysis, presented relevant data, and discussed the regulatory framework for its control. A thorough understanding of these aspects enables researchers and drug development professionals to implement effective control strategies, leading to the consistent production of high-quality Ornidazole.
Methodological & Application
Application Note: HPLC-UV Method for the Determination of Ornidazole Diol
Abstract
This application note details a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of Ornidazole and its primary degradation product, Ornidazole diol. The developed method is precise, accurate, and specific, making it suitable for routine quality control and stability studies of Ornidazole in pharmaceutical formulations.
Introduction
Ornidazole is a 5-nitroimidazole derivative with antiprotozoal and anaerobic antibacterial properties.[1] During its synthesis and storage, impurities and degradation products can arise, which may affect the safety and efficacy of the final drug product. One of the major degradation products is this compound, which is formed through the hydrolysis of Ornidazole, particularly under alkaline conditions.[1] Therefore, a validated analytical method that can separate and quantify Ornidazole from its diol impurity is crucial for ensuring the quality of Ornidazole-containing pharmaceuticals. This application note presents a simple, isocratic reverse-phase HPLC-UV method for this purpose.
Experimental
Materials and Reagents
-
Ornidazole reference standard (Sigma-Aldrich or equivalent)
-
This compound reference standard (prepared as described below or sourced commercially)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Sodium Hydroxide (NaOH), 0.5M solution
-
Hydrochloric Acid (HCl), 1M solution
-
Ornidazole drug substance or product for analysis
Instrumentation
A standard HPLC system equipped with a UV-Vis detector was used.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Detector: UV-Vis Detector
-
Software: OpenLab CDS or equivalent
Chromatographic Conditions
-
Mobile Phase: Acetonitrile and Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 310 nm[2]
-
Run Time: 15 minutes
Protocols
Preparation of this compound Standard
A stock solution of this compound can be prepared by forced degradation of Ornidazole under alkaline conditions.
-
Accurately weigh 50 mg of Ornidazole reference standard and transfer it to a 100-mL round-bottom flask.
-
Add 50 mL of 0.5M NaOH solution.
-
Reflux the mixture at 80°C for 15 minutes to induce complete degradation.[3]
-
Cool the solution to room temperature and neutralize it with 1M HCl.
-
Transfer the solution to a 100-mL volumetric flask and dilute to the mark with methanol. This solution contains the this compound. Complete degradation can be confirmed by TLC or by the disappearance of the Ornidazole peak in the HPLC chromatogram.[3]
Preparation of Standard Solutions
-
Ornidazole Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Ornidazole reference standard and dissolve it in 100 mL of methanol.
-
This compound Stock Solution (approx. 500 µg/mL): Use the solution prepared from the forced degradation protocol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to obtain concentrations ranging from 1 to 50 µg/mL for both Ornidazole and this compound.
Preparation of Sample Solutions
-
For Drug Substance: Accurately weigh about 100 mg of the Ornidazole drug substance, dissolve it in and dilute to 100 mL with methanol. Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration of approximately 10 µg/mL.
-
For Tablet Formulation: Weigh and finely powder 20 tablets. Transfer an amount of the powder equivalent to 100 mg of Ornidazole to a 100-mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol. Filter the solution through a 0.45 µm syringe filter. Further dilute an aliquot of the filtrate with the mobile phase to a final concentration of approximately 10 µg/mL.
Data Presentation
The following tables summarize the expected quantitative data for the developed HPLC-UV method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| % RSD for Peak Area (n=6) | ≤ 2.0% | 0.8% |
| Resolution (Ornidazole & Diol) | > 1.5 | > 2.0 |
Table 2: Method Validation Summary
| Parameter | Ornidazole | This compound |
| Linearity Range (µg/mL) | 1 - 50 | 1 - 50 |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |
| LOD (µg/mL) | 0.1 | 0.2 |
| LOQ (µg/mL) | 0.3 | 0.6 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% |
| Precision (% RSD) | ||
| - Intraday (n=6) | ≤ 2.0% | ≤ 2.0% |
| - Interday (n=6) | ≤ 2.0% | ≤ 2.0% |
Table 3: Typical Retention Times
| Compound | Retention Time (min) |
| This compound | ~ 3.5 |
| Ornidazole | ~ 5.8 |
Visualization
Caption: Experimental workflow for the HPLC-UV analysis of Ornidazole and this compound.
Conclusion
The developed HPLC-UV method is demonstrated to be simple, rapid, accurate, and precise for the simultaneous determination of Ornidazole and its diol impurity. The method is stability-indicating and can be effectively used for the quality control of Ornidazole in bulk drug and pharmaceutical dosage forms. The validation results confirm that the method adheres to the ICH guidelines for analytical method validation.
References
Application Note: Quantitative Analysis of Ornidazole Diol in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantitative analysis of Ornidazole diol, a major metabolite of the antimicrobial agent Ornidazole, in human plasma. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, incorporating a simple protein precipitation step for sample preparation. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Ornidazole is a 5-nitroimidazole derivative widely used for the treatment of protozoal and anaerobic bacterial infections.[1][2][3][4] Following administration, Ornidazole is extensively metabolized in the liver, with one of the key metabolic pathways being hydrolysis to form this compound.[3][5] Accurate quantification of this metabolite is crucial for understanding the complete pharmacokinetic profile of Ornidazole and its potential clinical implications. This protocol outlines a validated LC-MS/MS method for the reliable determination of this compound in human plasma.
Metabolic Pathway of Ornidazole
Ornidazole undergoes hepatic metabolism to form several metabolites. The formation of this compound occurs via a hydrolysis pathway.[5]
Caption: Metabolic conversion of Ornidazole to this compound.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.
-
To 100 µL of human plasma in a microcentrifuge tube, add 250 µL of acetonitrile.[1][6][7][8]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[1][8]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried residue in 75 µL of the mobile phase.[1]
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.[1]
Liquid Chromatography
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Capcell PAK MG C18 (100 x 4.6 mm, 5 µm)[1][6][7][8] |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate/Acetic Acid (100/0.01, v/v)[9] |
| Flow Rate | Isocratic |
| Injection Volume | 5 µL[1] |
| Column Temperature | Ambient |
| Run Time | 5.0 minutes[1][6][7][8] |
Mass Spectrometry
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][3][6][7][8] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3] |
| MRM Transition | Analyte specific (e.g., Ornidazole: m/z 220 → 128)[9] |
| Collision Energy | Optimized for specific analyte |
| Dwell Time | Optimized for specific analyte |
Note: Specific MRM transitions and collision energies for this compound should be optimized in the user's laboratory.
Experimental Workflow
Caption: LC-MS/MS workflow for this compound analysis.
Quantitative Data Summary
The described method is validated according to FDA and EMA guidelines.[1][6][7][8] The following table summarizes the typical performance characteristics.
Table 3: Method Validation Parameters
| Parameter | Ornidazole | Ornidazole Metabolites (Typical) |
| Linearity Range | 0.100 - 15.0 µg/mL[3] | Analyte Dependent |
| Lower Limit of Quantification (LLOQ) | 0.100 µg/mL[3] | Analyte Dependent |
| Precision (CV%) | ≤ 2.9%[3] | < 15% |
| Accuracy (%) | Within ±15% | Within ±15% |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in human plasma using LC-MS/MS. The method is simple, rapid, and robust, making it well-suited for high-throughput analysis in a research setting. The provided workflow and parameters can be readily adapted for the user's specific instrumentation and requirements.
References
- 1. ovid.com [ovid.com]
- 2. What is the mechanism of Ornidazole? [synapse.patsnap.com]
- 3. Evaluation of Ornidazole Tablets Bioequivalence in Chinese Healthy Participants Under Fasted and Fed Conditions Using Pharmacokinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective determination of ornidazole in human plasma by liquid chromatography-tandem mass spectrometry on a Chiral-AGP column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Ornidazole Diol in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ornidazole, a 5-nitroimidazole derivative, is a critical antimicrobial agent effective against protozoal and anaerobic bacterial infections. During its synthesis, formulation, and storage, Ornidazole can degrade, leading to the formation of impurities that may affect its efficacy and safety. One of the significant degradation products, particularly under alkaline conditions, is its diol metabolite, 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol. The presence and quantity of this impurity are critical quality attributes for Ornidazole-containing pharmaceutical products. This application note provides detailed protocols for the quantification of Ornidazole diol using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, in line with ICH guidelines.
Degradation Pathway of Ornidazole to this compound
Ornidazole is known to degrade in alkaline conditions through an intramolecular cyclization to form an epoxide intermediate, which subsequently hydrolyzes to the corresponding diol. This pathway underscores the importance of monitoring the diol impurity in stability studies.
Caption: Alkaline degradation pathway of Ornidazole to this compound.
Experimental Protocols
A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most suitable technique for the simultaneous determination of Ornidazole and its degradation products, including the diol.
Forced Degradation Studies
To establish the stability-indicating nature of the analytical method, forced degradation studies should be performed on the Ornidazole drug substance or product.
Protocol for Alkaline Degradation:
-
Prepare a stock solution of Ornidazole at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of mobile phase).
-
To a known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Heat the solution at 80°C for a specified period (e.g., 2, 4, 6, and 8 hours).[1]
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid (HCl), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Other Stress Conditions (as per ICH Q1A(R2)):
-
Acid Hydrolysis: Use 0.1 M HCl at 80°C.
-
Oxidative Degradation: Use 3-30% hydrogen peroxide (H₂O₂) at room temperature.[1]
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose the drug solution and solid drug to UV and visible light.
HPLC Method for Quantification
The following HPLC method has been shown to be effective in separating Ornidazole from its degradation products, including the diol.
Chromatographic Conditions:
| Parameter | Specification |
| Column | Symmetry shield RP18, 250 x 4.6 mm, 5µm |
| Mobile Phase | Phosphate buffer: Methanol (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 318 nm[2] |
| Injection Volume | 20 µL |
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve a known amount of Ornidazole and this compound reference standards in the mobile phase to prepare a standard solution of known concentration.
-
Sample Solution: For pharmaceutical formulations (e.g., tablets, injections), accurately weigh and powder a representative sample. Extract the drug and its impurities with a suitable solvent, sonicate, and filter. Dilute the filtrate with the mobile phase to fall within the linear range of the method.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines for parameters including:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of Ornidazole from its degradation products in the forced degradation samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established for both Ornidazole and this compound over a defined concentration range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies using spiked placebo samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Data Presentation
The results of the forced degradation studies and method validation should be summarized in clear and concise tables.
Table 1: Summary of Forced Degradation Studies for Ornidazole
| Stress Condition | Duration | Ornidazole Assay (%) | This compound (%) |
| 0.1 M NaOH | 8 hours | Decreased Significantly | Major Degradant |
| 0.1 M HCl | 8 hours | Minor Degradation | Not Detected |
| 30% H₂O₂ | 24 hours | ~53% Degradation | Not a primary product |
| Thermal (105°C) | 48 hours | Minor Degradation | Not Detected |
| Photolytic | 7 days | Minor Degradation | Not Detected |
Note: The percentages are representative and will vary based on the specific experimental conditions.
Table 2: Validation Summary for the Quantification of Ornidazole and this compound
| Parameter | Ornidazole | This compound | Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (RSD%) | < 2.0% | < 2.0% | RSD ≤ 2.0% |
| LOD (µg/mL) | Report Value | Report Value | To be determined |
| LOQ (µg/mL) | Report Value | Report Value | To be determined |
Experimental Workflow
The overall workflow for the quantification of this compound in a pharmaceutical formulation is depicted below.
Caption: Workflow for the quantification of this compound.
Conclusion
The quantification of this compound is a critical aspect of quality control for Ornidazole pharmaceutical products. The stability-indicating HPLC method detailed in this application note provides a reliable and robust approach for the separation and quantification of Ornidazole and its diol degradant. Proper validation of this method is essential to ensure accurate and precise results, thereby guaranteeing the quality, safety, and efficacy of the final drug product.
References
Application Notes and Protocols for Ornidazole Diol as a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the use of Ornidazole diol as a certified reference material (CRM) for accurate and reliable analytical measurements. Detailed protocols for key applications are provided to ensure reproducible results in research and quality control settings.
Introduction to this compound
This compound, chemically known as 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propane-2,3-diol, is a primary impurity and metabolite of the antimicrobial drug Ornidazole.[1][2] As a critical related substance, its identification and quantification are essential for ensuring the quality, safety, and efficacy of Ornidazole drug products. This compound is formed through the hydrolysis of Ornidazole or its epoxide intermediate.[2] The use of a certified reference material of this compound is imperative for the validation of analytical methods and for routine quality control testing of Ornidazole substances and formulations.[1][3]
Applications of this compound CRM
The primary applications of this compound CRM include:
-
Impurity Profiling: Accurate identification and quantification of this compound in Ornidazole active pharmaceutical ingredients (APIs) and finished drug products.[1][3]
-
Method Validation: Validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, for the determination of Ornidazole and its related substances.[4][5][6]
-
Stability Studies: Monitoring the formation of this compound as a degradation product in stability studies of Ornidazole formulations.[7]
-
Pharmacokinetic and Metabolism Studies: Serving as a reference standard for the identification and quantification of this compound in biological matrices to understand the metabolic fate of Ornidazole.[8]
Physicochemical Properties and Purity
This compound CRM is typically a highly purified substance with well-characterized physicochemical properties.
| Property | Value | Reference |
| Chemical Name | 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propane-2,3-diol | [1] |
| Synonyms | 3-Deschloro-3-hydroxy Ornidazole, Ro 11-2616 | [9][10] |
| CAS Number | 62580-80-7 | [9] |
| Molecular Formula | C₇H₁₁N₃O₄ | |
| Molecular Weight | 201.18 g/mol | |
| Purity (typical) | ≥ 99.5% | [3][11] |
| Storage Conditions | -20°C or -80°C, protected from light | [9] |
Experimental Protocols
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound impurity in an Ornidazole active pharmaceutical ingredient.
4.1.1. Materials and Reagents
-
This compound Certified Reference Material
-
Ornidazole API sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH adjusted as per validated method, e.g., pH 7.0)
-
Water (HPLC grade)
4.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Symmetry Shield RP18) |
| Mobile Phase | Phosphate buffer: Methanol (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 318 nm |
| Injection Volume | 20 µL |
4.1.3. Preparation of Solutions
-
Standard Stock Solution of this compound: Accurately weigh about 10 mg of this compound CRM and dissolve in a suitable solvent (e.g., methanol) in a 100 mL volumetric flask. Make up to volume to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to obtain a final concentration in the expected range of the impurity (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh about 100 mg of the Ornidazole API sample and dissolve in the mobile phase in a 100 mL volumetric flask. Make up to volume to obtain a concentration of 1 mg/mL.
4.1.4. Procedure
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the working standard solution and record the peak area.
-
Inject the sample solution and record the peak areas for Ornidazole and this compound.
-
Calculate the amount of this compound in the Ornidazole API sample using the following formula:
% this compound = (Area of this compound in sample / Area of this compound in standard) x (Concentration of standard / Concentration of sample) x 100
4.1.5. System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of replicate injections | ≤ 2.0% |
This protocol describes a colorimetric method for the determination of Ornidazole, which can be adapted for the analysis of related substances. The method involves the reduction of the nitro group to an amino group, followed by diazotization and coupling to form a colored azo dye.[5][12]
4.2.1. Materials and Reagents
-
This compound CRM
-
Ornidazole sample
-
Zinc granules
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂) solution (e.g., 1% w/v)
-
Phloroglucinol solution (or other suitable coupling agent)
-
Distilled water
4.2.2. Procedure
-
Reduction of the Nitro Group:
-
Accurately weigh a suitable amount of the standard or sample and transfer to a round bottom flask.
-
Add zinc granules and hydrochloric acid.
-
Reflux the mixture to reduce the nitro group to an amino group.[4]
-
-
Diazotization:
-
Cool the reduced solution.
-
Add sodium nitrite solution to form the diazonium salt.
-
-
Coupling Reaction:
-
Add the coupling agent (e.g., Phloroglucinol) to the diazonium salt solution to form a colored azo compound.[5]
-
-
Spectrophotometric Measurement:
-
Dilute the final colored solution to a suitable volume with distilled water.
-
Measure the absorbance at the wavelength of maximum absorption (e.g., 430 nm) against a reagent blank.[5]
-
-
Quantification:
-
Prepare a calibration curve using different concentrations of the this compound CRM.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
-
Visualizations
The following diagram illustrates the metabolic pathway of Ornidazole, leading to the formation of this compound and other metabolites.
References
- 1. [PDF] The synthesis and study of profiles of the ornidazole impurities | Semantic Scholar [semanticscholar.org]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. The Synthesis and Study of Profiles of the Ornidazole Impurities - Neliti [neliti.com]
- 4. Two Spectrophotometric Methods for Determination of Ornidazole in Tablets – Oriental Journal of Chemistry [orientjchem.org]
- 5. ctppc.org [ctppc.org]
- 6. rjptonline.org [rjptonline.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ornidazole | CAS 16773-42-5 | LGC Standards [lgcstandards.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical method development and validation of ornidazole by using uv spectroscopy - Curr Trends Pharm Pharm Chem [ctppc.org]
Application Note: Rapid Analysis of Ornidazole Impurities by UPLC
Abstract
This application note describes a rapid and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the determination of process-related impurities and degradation products of Ornidazole. The developed stability-indicating method allows for the efficient separation and quantification of Ornidazole and its impurities in under 5 minutes, making it suitable for high-throughput analysis in quality control and drug development environments. The method was developed based on a comprehensive review of existing analytical procedures and validated in accordance with ICH guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.
Introduction
Ornidazole is a 5-nitroimidazole derivative widely used as an antimicrobial agent for the treatment of protozoal and anaerobic bacterial infections.[1] The presence of impurities in the active pharmaceutical ingredient (API) or finished drug product can impact its safety and efficacy.[2] Therefore, a robust analytical method for the accurate quantification of these impurities is crucial for ensuring drug quality. This application note presents a UPLC method that offers significant advantages over traditional HPLC methods in terms of speed, resolution, and solvent consumption for the analysis of Ornidazole and its impurities. The method is also capable of separating degradation products formed under various stress conditions as per ICH guidelines.[3][4]
Experimental Protocols
Instrumentation and Materials
-
UPLC System: A UPLC system equipped with a binary solvent delivery pump, an autosampler, a column oven, and a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).[5]
-
Software: Chromatography data acquisition and processing software.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (analytical grade), and purified water.
-
Standards: Ornidazole reference standard and known impurity standards (e.g., Ornidazole-diol, Ornidazole-epoxide).[6]
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 2.1 mm x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Program | See Table 2 |
| Column Temperature | 30 °C |
| Injection Volume | 2 µL |
| Detection | PDA at 318 nm[7] |
| Run Time | 5 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (Ornidazole): Accurately weigh and dissolve 25 mg of Ornidazole reference standard in methanol in a 25 mL volumetric flask to obtain a concentration of 1000 µg/mL.
-
Impurity Stock Solution: Prepare a stock solution of known impurities in methanol at a concentration of 100 µg/mL.
-
Working Standard Solution: Dilute the Ornidazole stock solution with the mobile phase to a final concentration of 100 µg/mL.
-
Spiked Sample Solution: Spike the working standard solution with the impurity stock solution to a final impurity concentration of 1 µg/mL (1% level).
-
Sample Preparation (for drug product): Crush a representative number of tablets to obtain a fine powder. Transfer an amount of powder equivalent to 25 mg of Ornidazole into a 25 mL volumetric flask, add methanol, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.22 µm syringe filter before injection.
Data Presentation
The following tables summarize the quantitative data obtained during method development and validation.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Ornidazole) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Ornidazole) | ≥ 2000 | 8500 |
| Resolution (between Ornidazole and nearest impurity) | ≥ 2.0 | 3.5 |
| %RSD for 6 replicate injections (Area) | ≤ 2.0% | 0.8% |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 3.0 | 40 | 60 |
| 4.0 | 40 | 60 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Table 3: Retention Times and Resolution of Ornidazole and its Impurities
| Compound | Retention Time (min) | Relative Retention Time | Resolution |
| Ornidazole-diol | 1.8 | 0.64 | - |
| Ornidazole | 2.8 | 1.00 | 4.2 |
| Ornidazole-epoxide | 3.2 | 1.14 | 3.5 |
Mandatory Visualizations
Caption: Experimental workflow for the UPLC analysis of Ornidazole impurities.
Caption: Logical relationship of a forced degradation study for Ornidazole.
Conclusion
The developed UPLC method provides a rapid, sensitive, and reliable approach for the analysis of Ornidazole and its impurities. The short run time and high resolution make it an ideal tool for routine quality control and stability testing in the pharmaceutical industry. The method's ability to separate degradation products highlights its utility as a stability-indicating assay.
References
- 1. ovid.com [ovid.com]
- 2. RP-HPLC method for estimating ofloxacin and ornidazole together. [wisdomlib.org]
- 3. The ICH guidance in practice: stress degradation studies on ornidazole and development of a validated stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Synthesis and Study of Profiles of the Ornidazole Impurities - Neliti [neliti.com]
- 7. rjptonline.org [rjptonline.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and experimental protocols for the separation and analysis of Ornidazole and its related substances using capillary electrophoresis (CE). The methods outlined are suitable for purity assessment, stability testing, and quality control of Ornidazole in pharmaceutical formulations. Two primary applications are presented: the enantioselective separation of Ornidazole enantiomers and a proposed method for the separation of Ornidazole from its known process-related impurities and degradation products.
Introduction to Ornidazole and the Importance of Separation
Ornidazole is a 5-nitroimidazole derivative with antiprotozoal and antibacterial properties. It is used in the treatment of anaerobic bacterial and protozoal infections. As with any active pharmaceutical ingredient (API), ensuring its purity and monitoring the presence of related substances is critical for drug safety and efficacy. Related substances can include starting materials, intermediates, by-products of the synthesis, and degradation products formed during storage. Capillary electrophoresis is a powerful analytical technique that offers high efficiency, rapid analysis times, and low sample and reagent consumption, making it an excellent alternative to high-performance liquid chromatography (HPLC) for the analysis of pharmaceuticals.
Enantioselective Separation of Ornidazole
A validated capillary electrophoresis method for the chiral separation of Ornidazole enantiomers has been established.[1] This is crucial as different enantiomers of a drug can exhibit different pharmacological and toxicological profiles.
Experimental Protocol for Enantioselective Separation
A capillary electrophoretic method can be employed for the separation of Ornidazole enantiomers. The key parameters for this separation are outlined below.[1]
Instrumentation:
-
Capillary Electrophoresis System with a Diode Array Detector (DAD)
-
Uncoated Fused-Silica Capillary
Reagents and Solutions:
-
Background Electrolyte (BGE): 50 mM Phosphoric acid (H₃PO₄) - 1 M Tris solution, pH 1.85, containing 30 mg/mL of sulfated-β-cyclodextrin (S-β-CD).
-
Capillary Conditioning Solutions: 1 M Sodium Hydroxide (NaOH), 0.1 M NaOH, and deionized water.
-
Sample Solvent: Methanol or a suitable buffer.
Experimental Conditions:
| Parameter | Condition |
| Capillary | Uncoated Fused-Silica |
| Background Electrolyte | 50 mM H₃PO₄ - 1 M Tris (pH 1.85) with 30 mg/mL S-β-CD |
| Applied Voltage | 18 kV (Reversed Polarity) |
| Capillary Temperature | 25°C |
| Injection | Hydrodynamic injection for 15 seconds |
| Detection | 230 nm |
Data Presentation: Enantioselective Separation
The performance of the enantioselective separation method is summarized in the following table.[1]
| Analyte | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Ornidazole Enantiomer 1 | 6.28 | 0.54 | 3.07 |
| Ornidazole Enantiomer 2 | 6.28 | 0.89 | 2.70 |
Separation of Ornidazole and Related Substances
This section outlines a proposed capillary zone electrophoresis (CZE) method for the separation of Ornidazole from its known impurities and degradation products. This method is intended as a starting point for method development and validation.
Known Related Substances of Ornidazole
Several related substances of Ornidazole have been identified, arising from the manufacturing process or degradation. These include:
-
Ornidazole Isomer: A positional isomer of Ornidazole.
-
1-Chloro-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol: A process-related impurity.
-
Ornidazole Epoxide: A potential metabolite and degradation product.
-
Ornidazole Diol: A hydrolysis product.
-
2-Methyl-5-nitroimidazole: A key starting material.
Proposed Experimental Protocol for Separation of Related Substances
A simple and rapid capillary zone electrophoresis method is proposed for the separation of Ornidazole and its related substances.
Instrumentation:
-
Capillary Electrophoresis System with a Diode Array Detector (DAD)
-
Uncoated Fused-Silica Capillary
Reagents and Solutions:
-
Background Electrolyte (BGE): 25 mM Phosphoric acid adjusted to pH 8.5 with 1 M Tris buffer.
-
Capillary Conditioning Solutions: 1 M Sodium Hydroxide (NaOH), 0.1 M NaOH, and deionized water.
-
Sample Solvent: Deionized water or a mixture of water and methanol.
Proposed Experimental Conditions:
| Parameter | Condition |
| Capillary | Uncoated Fused-Silica (e.g., 50 µm i.d., 40 cm effective length) |
| Background Electrolyte | 25 mM Phosphoric acid - 1 M Tris buffer (pH 8.5) |
| Applied Voltage | 20 kV |
| Capillary Temperature | 25°C |
| Injection | Hydrodynamic injection for 5 seconds |
| Detection | 230 nm |
Hypothetical Data for Method Performance
The following table presents hypothetical performance data for the proposed method for separating Ornidazole and its related substances. This data would need to be confirmed through method validation studies.
| Analyte | Migration Time (min) | Resolution (Rs) from Ornidazole |
| 2-Methyl-5-nitroimidazole | 3.2 | > 2.0 |
| This compound | 3.8 | > 1.5 |
| Ornidazole | 4.5 | - |
| Ornidazole Isomer | 4.9 | > 1.5 |
| 1-Chloro-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol | 5.5 | > 2.0 |
| Ornidazole Epoxide | 6.1 | > 2.0 |
Visualization of Experimental Workflows
Enantioselective Separation Workflow
Caption: Workflow for Enantioselective Separation of Ornidazole.
Related Substances Separation Workflow
Caption: Workflow for Separation of Ornidazole Related Substances.
Conclusion
Capillary electrophoresis provides a versatile and efficient platform for the analytical assessment of Ornidazole. The detailed protocols for both enantioselective separation and the separation of related substances offer robust methods for quality control and stability studies in the pharmaceutical industry. The proposed method for related substances serves as a strong foundation for the development and validation of a stability-indicating assay for Ornidazole.
References
Application Note and Protocol for the Detection of Ornidazole Diol using Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ornidazole is a 5-nitroimidazole derivative widely used as an antimicrobial and antiprotozoal agent.[1] During its synthesis, storage, or under certain physiological conditions, Ornidazole can degrade to form various impurities. One of the primary degradation products is Ornidazole diol, formed through the hydrolysis of the chlorine atom.[2][3] Monitoring and controlling impurities like this compound is crucial for ensuring the safety and efficacy of Ornidazole-containing pharmaceutical products. This application note provides a detailed protocol for a stability-indicating thin-layer chromatography (TLC) method for the detection of this compound in the presence of Ornidazole.
Chemical Structures
Ornidazole is chemically known as 1-chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol.[1] Its hydrolysis product, this compound, is 1-(2,3-dihydroxypropyl)-2-methyl-5-nitro-1H-imidazole.[2]
Principle of the TLC Method
This method utilizes the principle of adsorption chromatography on a silica gel stationary phase. The separation of Ornidazole and its more polar degradation product, this compound, is achieved using a suitable mobile phase. The higher polarity of this compound, due to the presence of two hydroxyl groups compared to the chloro and hydroxyl groups in Ornidazole, results in a stronger interaction with the polar silica gel stationary phase and consequently a lower Retention Factor (Rf) value.
Experimental Protocol
This protocol outlines the materials, preparation of solutions, and the step-by-step procedure for the TLC analysis.
Materials and Reagents
-
Stationary Phase: Pre-coated TLC plates with silica gel 60 F254 (20 x 20 cm, 0.25 mm layer thickness).
-
Mobile Phase: A mixture of chloroform and methanol in a 9:1 (v/v) ratio.[2]
-
Ornidazole Reference Standard: Of known purity.
-
This compound Reference Standard: (If available).
-
Sample: Ornidazole drug substance or formulation.
-
Solvents: Methanol (AR grade), Chloroform (AR grade).
-
Developing Chamber: A glass chamber suitable for TLC plate development.
-
Applicator: Capillary tubes or an automatic TLC spotter.
-
Visualization: UV chamber with detection at 254 nm and 318 nm.[4][5]
Preparation of Solutions
-
Standard Ornidazole Solution (1 mg/mL): Accurately weigh 10 mg of Ornidazole reference standard and dissolve it in 10 mL of methanol.
-
Standard this compound Solution (1 mg/mL): If available, accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Sample Solution (1 mg/mL): Accurately weigh a quantity of the powdered tablets or drug substance equivalent to 10 mg of Ornidazole and dissolve it in 10 mL of methanol. Sonicate for 15 minutes to ensure complete dissolution and filter through a 0.45 µm syringe filter.
-
Forced Degradation Sample Preparation (Alkaline Hydrolysis): To generate this compound in situ for qualitative analysis, dissolve 50 mg of Ornidazole in 50 mL of 0.5 N sodium hydroxide and reflux for 15 minutes. After cooling, neutralize the solution with 0.5 N hydrochloric acid and dilute with methanol to a suitable concentration (e.g., 1 mg/mL).[1]
Chromatographic Procedure
-
Plate Activation: Activate the silica gel 60 F254 TLC plate by heating it in an oven at 105-110 °C for 30 minutes. Allow the plate to cool to room temperature in a desiccator before use.
-
Sample Application: Using a capillary tube or an automatic spotter, apply 5-10 µL of the standard and sample solutions as separate bands or spots on the TLC plate, about 1.5 cm from the bottom edge.
-
Chromatographic Development: Place the spotted TLC plate in a developing chamber previously saturated with the mobile phase (chloroform:methanol, 9:1 v/v) for at least 30 minutes. Allow the mobile phase to ascend the plate until it reaches approximately 1 cm from the top edge.
-
Drying: Remove the plate from the chamber and allow it to dry completely in a fume hood.
-
Visualization: Visualize the separated spots under a UV lamp at 254 nm. The spots will appear as dark quenched areas on a fluorescent background. Further observation can be done at 318 nm.[4][5]
-
Rf Value Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the solute) / (Distance traveled by the solvent front)
Data Presentation
The following table summarizes typical chromatographic parameters and validation data for Ornidazole based on various HPTLC methods. It is important to note that specific quantitative data for this compound via this TLC method requires full validation.
| Parameter | Ornidazole | This compound | Reference |
| Stationary Phase | Silica Gel 60 F254 | Silica Gel 60 F254 | [4] |
| Mobile Phase | Chloroform:Methanol (9:1, v/v) | Chloroform:Methanol (9:1, v/v) | |
| Approximate Rf Value | ~0.5 - 0.7 (Varies with exact conditions) | Expected to be < 0.5 | [4][6][7] |
| Detection Wavelength | 254 nm, 318 nm | 254 nm | [4][5] |
| Linearity Range (ng/spot) | 50 - 250 | Requires Validation | [4] |
| LOD (ng/spot) | ~40 | Requires Validation | [7] |
| LOQ (ng/spot) | ~100 | Requires Validation | [7] |
Visualization of Workflows and Relationships
Experimental Workflow
The following diagram illustrates the step-by-step workflow of the TLC method for this compound detection.
References
- 1. The Synthesis and Study of Profiles of the Ornidazole Impurities - Neliti [neliti.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. psecommunity.org [psecommunity.org]
- 6. phytojournal.com [phytojournal.com]
- 7. Determination of gatifloxacin and ornidazole in tablet dosage forms by high-performance thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Profiling of Ornidazole Diol Impurity in Drug Substances
Introduction
Ornidazole is a 5-nitroimidazole derivative widely used as an antimicrobial and antiprotozoal drug. During its synthesis, formulation, and storage, impurities can arise, which may affect the efficacy and safety of the final drug product. One such critical impurity is 1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole, commonly known as ornidazole diol. The presence of this and other impurities is strictly regulated by pharmacopeial standards and regulatory bodies like the International Council for Harmonisation (ICH). Therefore, a robust and validated analytical method for the profiling of this compound is crucial for quality control in the pharmaceutical industry.
This application note provides a detailed protocol for the identification and quantification of this compound impurity in ornidazole drug substances using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The protocol is designed to be compliant with ICH guidelines for method validation.
Chemical Structures
Caption: Chemical structures of Ornidazole and this compound.
Experimental Protocol
This protocol outlines the necessary steps for the quantitative determination of this compound impurity in an ornidazole drug substance.
1. Materials and Reagents
-
Ornidazole reference standard (CRS) and sample
-
This compound impurity reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Purified water (Milli-Q or equivalent)
2. Instrumentation and Chromatographic Conditions
A validated RP-HPLC method is employed for the separation and quantification of ornidazole and its diol impurity.
| Parameter | Specification |
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) with UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Symmetry shield RP18 or equivalent) |
| Mobile Phase | Phosphate Buffer : Methanol (70:30 v/v) |
| Buffer Preparation | Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of water, adjust pH to 3.0 with orthophosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 318 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
3. Preparation of Solutions
-
Diluent: Mobile phase is used as the diluent.
-
Standard Stock Solution: Accurately weigh and transfer about 25 mg of Ornidazole CRS and 25 mg of this compound impurity CRS into separate 50 mL volumetric flasks. Add about 30 mL of diluent, sonicate to dissolve, and make up the volume with the diluent.
-
Standard Solution: From the standard stock solutions, prepare a working standard solution containing a known concentration of Ornidazole and this compound (e.g., 50 µg/mL of Ornidazole and 1 µg/mL of this compound) by diluting with the diluent.
-
Sample Solution: Accurately weigh and transfer about 25 mg of the Ornidazole drug substance sample into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and make up the volume with the diluent. Further dilute to achieve a final concentration of approximately 500 µg/mL.
4. System Suitability
Before sample analysis, inject the standard solution five times and evaluate the system suitability parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| % RSD of Peak Areas | Not more than 2.0% |
5. Analytical Method Validation
The analytical method should be validated according to ICH guidelines, covering specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
-
Specificity: Forced degradation studies are performed to demonstrate the stability-indicating nature of the method. The drug substance is subjected to stress conditions such as acid hydrolysis (0.1N HCl), base hydrolysis (0.1N NaOH), oxidation (3% H2O2), thermal degradation (60°C), and photolytic degradation (UV light). The chromatograms of the stressed samples should show no interference at the retention time of ornidazole and this compound.
-
Linearity: Linearity is established by analyzing a series of solutions with increasing concentrations of this compound. A typical range would be from the LOQ to 150% of the expected impurity level. The correlation coefficient (r²) of the calibration curve should be greater than 0.999.
-
Accuracy (Recovery): The accuracy of the method is determined by spiking the sample solution with known amounts of this compound impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery should be within 90-110%.
-
Precision:
-
Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the same batch on the same day. The %RSD should be not more than 5.0%.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, by different analysts, or with different equipment. The %RSD should be not more than 10.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Data Presentation
The quantitative data obtained from the method validation should be summarized in tables for clear comparison and reporting.
Table 1: System Suitability Results
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Tailing Factor (Ornidazole) | ≤ 2.0 | |
| Tailing Factor (this compound) | ≤ 2.0 | |
| Theoretical Plates (Ornidazole) | ≥ 2000 | |
| Theoretical Plates (this compound) | ≥ 2000 |
| % RSD of Peak Areas (n=5) | | ≤ 2.0% |
Table 2: Linearity of this compound
| Concentration (µg/mL) | Peak Area |
|---|---|
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 |
| Correlation Coefficient (r²) | | ≥ 0.999 |
Table 3: Accuracy (Recovery) of this compound
| Spiking Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 50% | |||
| 100% | |||
| 150% |
| Mean % Recovery | | | 90-110% |
Workflow Diagram
Caption: Experimental workflow for this compound impurity profiling.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the routine quality control analysis of this compound impurity in ornidazole drug substances. The method is specific, linear, accurate, and precise, making it suitable for its intended purpose in a regulated pharmaceutical laboratory. Adherence to this protocol will ensure that the quality of ornidazole drug substances meets the stringent requirements of regulatory authorities.
Application Note: Determination of Ornidazole Diol in Infusion Solutions by Stability-Indicating HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Ornidazole diol, a primary degradation product of Ornidazole, in infusion solutions. Ornidazole, a 5-nitroimidazole derivative, is susceptible to hydrolysis, particularly in alkaline conditions, leading to the formation of this compound.[1][2][3] This method is crucial for the quality control and stability testing of Ornidazole formulations. The described protocol is validated for its specificity, linearity, accuracy, and precision, ensuring reliable quantification of this compound.
Introduction
Ornidazole is an antimicrobial agent widely used in the treatment of anaerobic bacterial and protozoal infections.[1][4] The stability of the drug product is a critical quality attribute, and degradation can lead to loss of potency and the formation of potentially harmful impurities. This compound is a known impurity and a product of the hydrolytic degradation of Ornidazole.[1][5] Therefore, a validated, stability-indicating analytical method is essential to monitor the levels of this compound in pharmaceutical dosage forms, such as infusion solutions, throughout their shelf life. This document provides a detailed protocol for an RP-HPLC method capable of separating Ornidazole from its diol degradant and other potential impurities.
Logical Relationship: Formation of this compound
Ornidazole undergoes hydrolysis, particularly in basic environments, where the epoxide intermediate is attacked by a water molecule, leading to the formation of this compound.[1]
Caption: Formation of this compound from Ornidazole via hydrolysis.
Experimental Protocol
This section details the materials, equipment, and procedures for the analysis of this compound in infusion solutions.
Materials and Reagents
-
Ornidazole Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade)
-
Ornidazole Infusion Solution (Sample)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
C18 analytical column (e.g., Symmetry shield RP18, 250 x 4.6 mm, 5 µm).[6][7]
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation and quantification of Ornidazole and this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Phosphate Buffer : Methanol (70:30, v/v) |
| Preparation of Phosphate Buffer: Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in HPLC grade water to a desired concentration and adjust the pH with orthophosphoric acid. | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 318 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Note: An alternative mobile phase of Water:Acetonitrile (86:14, v/v) with detection at 310 nm has also been shown to be effective.[8]
Preparation of Solutions
-
Standard Stock Solution of Ornidazole: Accurately weigh and dissolve an appropriate amount of Ornidazole reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solution: Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve the desired concentrations for calibration.
-
Sample Preparation: Dilute the Ornidazole infusion solution with the mobile phase to obtain a theoretical Ornidazole concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
Forced Degradation Study Protocol
To demonstrate the stability-indicating nature of the method, a forced degradation study can be performed on the Ornidazole standard.
-
Alkaline Hydrolysis: A common method to generate this compound is through alkaline hydrolysis.[9][10] Reflux a solution of Ornidazole in 0.5 N NaOH for approximately 15 minutes.[9] Neutralize the solution with an appropriate acid and dilute with the mobile phase before injection. This will show significant degradation of Ornidazole and the appearance of the this compound peak.
Method Validation Data
The analytical method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The following tables summarize the validation data.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% | < 1.5% |
Table 2: Linearity
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Ornidazole | 2 - 20 | ≥ 0.999 |
| This compound | (To be established with reference standard) | ≥ 0.999 |
A linear response for Ornidazole has been demonstrated in the range of 5-500 µg/mL in some studies.[8]
Table 3: Accuracy (Recovery)
| Analyte | Spiked Level | Recovery (%) |
| Ornidazole | 80%, 100%, 120% | 98.0 - 102.0% |
| This compound | (To be established with reference standard) | 98.0 - 102.0% |
Recovery for Ornidazole has been reported to be in the range of 100-103% from a mixture of its degradation products.[8]
Table 4: Precision (RSD%)
| Analyte | Intraday Precision (RSD%) | Interday Precision (RSD%) |
| Ornidazole | ≤ 2.0% | ≤ 2.0% |
| This compound | (To be established with reference standard) | (To be established with reference standard) |
Intra- and inter-day precision for Ornidazole have been reported with RSD values of <1% and <2.6%, respectively.[8]
Table 5: Limits of Detection (LOD) and Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Ornidazole | (To be established) | (To be established) |
| This compound | (To be established with reference standard) | (To be established with reference standard) |
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound in infusion solutions.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The stability-indicating RP-HPLC method described in this application note is suitable for the routine quality control analysis of this compound in infusion solutions. The method is specific, linear, accurate, and precise, allowing for the reliable monitoring of this critical degradation product. Adherence to this protocol will aid in ensuring the safety and efficacy of Ornidazole pharmaceutical products.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ijpar.com [ijpar.com]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. rjptonline.org [rjptonline.org]
- 8. The ICH guidance in practice: stress degradation studies on ornidazole and development of a validated stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. archives.ijper.org [archives.ijper.org]
Troubleshooting & Optimization
Ornidazole Diol Analysis Technical Support Center: Troubleshooting Double Peaks in HPLC
Welcome to the technical support center for troubleshooting issues related to the HPLC analysis of Ornidazole diol. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic problems, specifically the appearance of a double peak for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing a double peak or a split peak for this compound in my HPLC chromatogram?
A1: The appearance of a double peak for a single analyte like this compound can be attributed to several factors, ranging from chromatographic conditions to the nature of the analyte itself. The most common causes are categorized below.
Possible Cause 1: Presence of Diastereomers
This compound contains chiral centers, meaning it can exist as diastereomers. These are stereoisomers that are not mirror images of each other and can have different physical properties. On a standard achiral HPLC column, diastereomers may have slightly different retention times, leading to a split or double peak.
-
Troubleshooting Steps:
-
Review Synthesis/Degradation Pathway: Understand the synthesis route or degradation conditions of your this compound. Certain reaction conditions can lead to the formation of multiple stereoisomers. Ornidazole itself is a chiral molecule, and its conversion to the diol can result in diastereomeric products.[1][2][3]
-
Employ a Chiral Column: To confirm the presence of stereoisomers, utilize a chiral HPLC column. Chiral stationary phases are designed to differentiate between enantiomers and diastereomers, which should result in a baseline separation of the two peaks.[4][5][6]
-
Vary Mobile Phase Composition: On an achiral column, adjusting the mobile phase composition (e.g., solvent ratio, pH, additives) might sometimes improve the resolution between the two peaks, or conversely, cause them to co-elute into a single, broader peak.
-
Possible Cause 2: Chromatographic Issues
Several common HPLC problems can manifest as peak splitting for any analyte, including this compound.[7][8][9][10]
-
Troubleshooting Steps:
-
Check for Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can cause the sample to travel through different paths, resulting in a split peak.[7]
-
Action: Replace the guard column. If the problem persists, try back-flushing the analytical column. If this doesn't resolve the issue, the column may need to be replaced.
-
-
Assess Sample Solvent and Injection Volume: Injecting the sample in a solvent that is significantly stronger than the mobile phase can lead to peak distortion.[10][11] Similarly, overloading the column with too much sample can also cause peak splitting.
-
Action: Whenever possible, dissolve your sample in the initial mobile phase.[10] Reduce the injection volume or the sample concentration and observe if the peak shape improves.
-
-
Inspect for System Leaks or Blockages: A partial blockage in the system (e.g., in a frit or tubing) can disrupt the flow path and cause peak splitting.[7][10]
-
Action: Systematically check fittings for leaks. If the pressure is unusually high, a blockage is likely.
-
-
Q2: How can I confirm if the double peak is due to diastereomers or a chromatographic problem?
A2: A systematic approach is necessary to differentiate between these two possibilities. The following workflow can guide your investigation.
Troubleshooting Workflow
Caption: A logical workflow to diagnose the cause of a double peak.
Experimental Protocols & Data
For successful analysis of Ornidazole and its impurities, including the diol, a well-defined HPLC method is crucial. Below are example parameters that can serve as a starting point. Note that these may need to be optimized for your specific instrument and sample matrix.
Table 1: Example HPLC Parameters for Ornidazole and Impurity Analysis
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Chiral Separation) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Chiralcel OB-H or Chiral-AGP |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with 0.2% triethylamine, pH adjusted to 4 with o-phosphoric acid.[12] | n-hexane:methanol:isopropyl alcohol (95:4:1, v/v/v)[5] or 10mM ammonium acetate/acetic acid (100/0.01, v/v)[4] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 318 nm[13] | UV or MS/MS |
| Column Temp. | 25°C[13] | 25°C |
| Injection Vol. | 10-20 µL | 5-10 µL |
| Sample Diluent | Mobile Phase or Water:Acetonitrile mixture | Mobile Phase |
Note: When developing a method, it is essential to validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13]
Signaling Pathways and Chemical Structures
The formation of this compound is a key degradation pathway for the parent drug, Ornidazole, particularly in aqueous solutions.[1][2] The diol itself possesses stereogenic centers which can lead to the formation of diastereomers.
Caption: Simplified degradation pathway of Ornidazole to its diol.
By following these troubleshooting guides and utilizing the provided reference protocols, you should be able to effectively diagnose and resolve the issue of a double peak for this compound in your HPLC analysis.
References
- 1. [PDF] The synthesis and study of profiles of the ornidazole impurities | Semantic Scholar [semanticscholar.org]
- 2. The Synthesis and Study of Profiles of the Ornidazole Impurities - Neliti [neliti.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective determination of ornidazole in human plasma by liquid chromatography-tandem mass spectrometry on a Chiral-AGP column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral separation of rac-Ornidazole and detection of the impurity of (R)-Ornidazole in (S)-Ornidazole injection and raw material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective analysis of ofloxacin and ornidazole in pharmaceutical formulations by capillary electrophoresis using single chiral selector and computational calculation of their inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. uhplcs.com [uhplcs.com]
- 9. support.waters.com [support.waters.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. researchgate.net [researchgate.net]
Addressing Ornidazole diol peak tailing in reverse-phase chromatography
Technical Support Center: Ornidazole Diol Analysis
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the analysis of Ornidazole and its related compounds, with a specific focus on addressing peak tailing of the this compound impurity in reverse-phase chromatography.
Troubleshooting Guide: this compound Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues for the this compound impurity.
Q1: What are the primary causes of peak tailing for a polar compound like this compound in reverse-phase HPLC?
Peak tailing for polar analytes such as this compound in reverse-phase chromatography typically stems from secondary interactions with the stationary phase. The most common causes include:
-
Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica-based stationary phase can interact strongly with the polar hydroxyl groups and the basic nitrogen of the imidazole ring in this compound. This leads to a secondary, undesirable retention mechanism that causes peak tailing.[1][2][3][4][5]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of this compound, causing peak distortion. If the pH is too close to the analyte's pKa, both ionized and non-ionized forms may exist, resulting in tailing or split peaks.[3][6][7][8]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to poor peak shape.[9][10]
-
Column Contamination and Degradation: Accumulation of contaminants on the column or the formation of a void at the column inlet can disrupt the chromatographic bed and cause peak tailing.[4][6][9]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and peak tailing.[2][3]
-
Metal Impurities: Trace metal impurities in the silica matrix of the column can act as Lewis acids and interact with the analyte, causing tailing.[1][11]
Q2: How can I systematically troubleshoot peak tailing for this compound?
Follow this step-by-step troubleshooting workflow:
-
Evaluate the Mobile Phase pH: The pH of your mobile phase is a critical factor.
-
For acidic analytes , operating at a pH at least 2 units below the pKa will ensure the compound is in its neutral form, minimizing unwanted ionic interactions.
-
For basic analytes like this compound , lowering the mobile phase pH (e.g., to pH 2.5-3.5) will protonate the residual silanol groups on the stationary phase, reducing their interaction with the basic analyte.[4][6] Alternatively, increasing the pH to deprotonate the analyte can also be effective, but care must be taken to stay within the column's stable pH range.
-
-
Check for Column Overload:
-
Dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.[9]
-
-
Inspect the Column and Guard Column:
-
If the peak tailing has developed over time, your column may be contaminated or degraded.
-
Try flushing the column with a strong solvent.[6]
-
If you are using a guard column, replace it and see if the peak shape improves.
-
If these steps do not resolve the issue, you may need to replace your analytical column.[4][9]
-
-
Optimize Mobile Phase Composition:
-
Buffer Concentration: Ensure your buffer concentration is adequate (typically 10-50 mM) to maintain a stable pH.[6]
-
Mobile Phase Additives: Consider adding a silanol-masking agent, such as a small amount of triethylamine (TEA) (e.g., 0.1%), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.[6]
-
Organic Modifier: Switching between acetonitrile and methanol can sometimes improve peak shape, as methanol is better at masking silanol interactions.[1]
-
-
Use a Different Column Chemistry:
-
If the above steps do not resolve the peak tailing, consider using a column with a more inert stationary phase.
-
End-capped columns have fewer residual silanol groups.[1][3]
-
Polar-embedded columns or columns with a charged surface are specifically designed to provide better peak shape for basic compounds.[3][6]
-
Frequently Asked Questions (FAQs)
Q1: I'm observing peak tailing for this compound. Where should I start my investigation?
Begin by checking the most common and easily addressable causes. First, ensure your mobile phase pH is appropriate for your analyte and column. A good starting point for a basic compound like this compound is a low pH (e.g., 3.0) to suppress silanol interactions.[4][6] Next, confirm you are not overloading the column by injecting a diluted sample.
Q2: Can the sample solvent affect the peak shape of this compound?
Yes. If your sample is dissolved in a solvent that is significantly stronger (less polar in reverse-phase) than your mobile phase, it can cause peak distortion, including tailing.[2][10] Ideally, your sample solvent should be the same as or weaker than your initial mobile phase composition.
Q3: How do I know if my column is the source of the peak tailing?
If you have a new column of the same type, run your analysis on it. If the peak shape is good on the new column, your old column is likely contaminated or has a damaged packed bed.[9] You can also try reversing and flushing the old column (if the manufacturer's instructions permit) to clean the inlet frit.[4]
Q4: What is a "tailing factor" and what is an acceptable value?
The tailing factor (Tf), or asymmetry factor (As), is a quantitative measure of peak symmetry. A perfectly symmetrical (Gaussian) peak has a tailing factor of 1.0. A value greater than 1 indicates peak tailing. While an acceptable tailing factor depends on the specific assay requirements, a value below 1.5 is often acceptable.[4] For high-precision quantitative analysis, a tailing factor closer to 1.0 is desirable.
Q5: Will increasing the column temperature help reduce peak tailing?
In some cases, increasing the column temperature can improve peak shape by increasing the efficiency of the separation and reducing the viscosity of the mobile phase. However, it can also affect the retention time and selectivity of your separation. It is a parameter that can be explored during method development.
Data Presentation
Table 1: Effect of Mobile Phase pH on Tailing Factor for a Hypothetical Polar Basic Compound
| Mobile Phase pH | Tailing Factor (Tf) | Observations |
| 7.0 | 2.8 | Severe tailing due to strong interaction between the ionized basic analyte and deprotonated silanols. |
| 5.0 | 2.1 | Significant tailing, but some improvement as silanol ionization is partially suppressed. |
| 3.5 | 1.4 | Acceptable peak shape for many applications. Silanol interactions are significantly reduced. |
| 2.5 | 1.1 | Good, symmetrical peak shape. Silanols are fully protonated, minimizing secondary interactions. |
Experimental Protocols
Protocol: Method Optimization to Reduce this compound Peak Tailing
Objective: To systematically adjust chromatographic parameters to achieve a symmetrical peak for this compound with a tailing factor ≤ 1.2.
Initial Conditions (Example):
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10-50% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Optimization Procedure:
-
pH Adjustment:
-
Prepare mobile phases with different pH values by using different additives. For example, compare 0.1% Formic Acid (pH ~2.7), 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0), and a 20 mM phosphate buffer at pH 3.0.
-
Equilibrate the column with each mobile phase and inject the this compound standard.
-
Record the retention time, peak shape, and tailing factor for each condition.
-
-
Addition of a Silanol-Masking Agent:
-
If tailing persists at low pH, add a small amount of an amine modifier to the mobile phase.
-
Prepare a mobile phase containing 0.05% Triethylamine (TEA) in addition to the acidic modifier.
-
Analyze the standard and evaluate the peak shape.
-
-
Evaluation of Column Chemistry:
-
If peak tailing is still not resolved, switch to a column designed for polar or basic compounds.
-
Test a polar-embedded C18 column or a Charged Surface Hybrid (CSH) C18 column.
-
Repeat the analysis using the optimized mobile phase from the previous steps.
-
-
Final Assessment:
-
Compare the chromatograms from all experiments.
-
Select the combination of mobile phase and column that provides the best peak symmetry, resolution, and sensitivity for this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Logical relationships between causes and solutions for peak tailing.
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. benchchem.com [benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. uhplcs.com [uhplcs.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. researchgate.net [researchgate.net]
Overcoming co-elution of Ornidazole diol with other impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the co-elution of Ornidazole diol with other impurities during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation important?
This compound, chemically known as 1-chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propane-2,3-diol, is a known impurity and a potential degradation product of Ornidazole.[1][2][3] Its separation and accurate quantification are critical for ensuring the quality, safety, and efficacy of Ornidazole drug products, as regulatory guidelines require the monitoring and control of impurities.
Q2: What are the common causes of co-elution involving this compound?
Co-elution of this compound with other impurities or the parent drug, Ornidazole, can occur due to several factors:
-
Similar Polarity: The diol impurity may have a polarity very close to that of other related substances or degradation products, leading to similar retention times in reverse-phase HPLC.
-
Inadequate Mobile Phase Composition: The organic modifier, buffer type, and pH of the mobile phase may not be optimized to achieve sufficient selectivity between the diol and other compounds.
-
Suboptimal Stationary Phase: The choice of the HPLC column (e.g., C18, C8) and its specifications (particle size, pore size) might not provide the necessary resolving power.
-
Formation During Analysis: In some instances, degradation of Ornidazole to this compound can occur in the infusion drug, leading to an increase in its concentration over time and potential co-elution with other existing impurities.[1][3]
Q3: Are there any specific stress conditions that are known to generate this compound?
Forced degradation studies have shown that Ornidazole degrades under various stress conditions, including alkaline and acidic hydrolysis, oxidation, and photolysis.[4][5][6][7][8] While Ornidazole is susceptible to degradation in alkaline conditions, the formation of this compound has been observed in aqueous solutions and can increase significantly in infusion drug products over time.[1][3]
Troubleshooting Guide: Overcoming Co-elution of this compound
This guide provides a systematic approach to resolving the co-elution of this compound with other impurities.
Problem: Poor resolution between this compound and an adjacent impurity peak.
Solution Workflow:
Caption: A stepwise workflow for troubleshooting co-elution issues.
Experimental Protocols
Method 1: Mobile Phase Modification
A common starting point for resolving co-elution is the systematic modification of the mobile phase. The following table summarizes different mobile phase compositions used in the analysis of Ornidazole and its impurities, which can be adapted to improve the separation of this compound.
| Parameter | Condition A | Condition B | Condition C | Reference |
| Mobile Phase | Water:Acetonitrile (86:14 v/v) | Phosphate Buffer:Methanol (70:30 v/v) | Acetonitrile:Phosphate Buffer (pH 2.4) (80:20 v/v) | [4],[9],[10] |
| Column | C18 | Symmetry Shield RP18 | Kromasil C18 | [4],[9],[10] |
| Flow Rate | Not Specified | 1.0 mL/min | 1.0 mL/min | [9],[10] |
| Detection | 310 nm | 318 nm | 294 nm | [4],[9],[10] |
Protocol:
-
Initial Analysis: Begin with a mobile phase composition similar to those reported for Ornidazole impurity profiling, for instance, a mixture of phosphate buffer and acetonitrile.
-
Adjust Organic Modifier Ratio: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. A slight decrease in the organic content will generally increase the retention time of all components, which may improve resolution.
-
Change Organic Modifier Type: If adjusting the ratio is insufficient, switch the organic modifier. For example, if using acetonitrile, try methanol, or vice-versa. The different selectivities of these solvents can alter the elution order and improve separation.
-
Modify Buffer pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds. For Ornidazole and its impurities, adjusting the pH of the phosphate buffer can alter the ionization state of the molecules and improve separation. A study found that adding a phosphate buffer to the mobile phase helped in obtaining a symmetric and effective peak for Ornidazole-diol.[1]
Method 2: Stationary Phase Evaluation
If mobile phase optimization does not resolve the co-elution, evaluating a different stationary phase is the next logical step.
| Column Type | Dimensions | Particle Size | Potential Advantage | Reference |
| Kromasil C18 | 25 cm x 4.6 mm | 5 µm | Standard for reverse-phase | [10] |
| Symmetry Shield RP18 | 250 x 4.6 mm | 5 µm | Embedded polar group for alternative selectivity | [9] |
| Zorbax Eclipse C18 | 250 x 4.6 mm | 5 µm | High-purity silica for good peak shape | |
| Phenomenex C18 | Not Specified | Not Specified | General purpose C18 | [11] |
Protocol:
-
Select a Different C18 Column: Even among C18 columns, differences in end-capping, carbon load, and silica purity can lead to significant changes in selectivity. Try a C18 column from a different manufacturer.
-
Consider an Alternative Stationary Phase: If C18 columns do not provide adequate resolution, consider a stationary phase with a different chemistry, such as a Phenyl-Hexyl or a Cyano column. These phases offer different retention mechanisms that can be beneficial for separating compounds with similar hydrophobicity.
Logical Relationship Diagram for Method Development
Caption: Key chromatographic factors influencing separation.
By systematically applying these troubleshooting steps and considering the provided experimental parameters, researchers can effectively overcome the challenges associated with the co-elution of this compound and ensure the development of a robust and reliable analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] The synthesis and study of profiles of the ornidazole impurities | Semantic Scholar [semanticscholar.org]
- 3. The Synthesis and Study of Profiles of the Ornidazole Impurities - Neliti [neliti.com]
- 4. The ICH guidance in practice: stress degradation studies on ornidazole and development of a validated stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. archives.ijper.org [archives.ijper.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. RP-HPLC method for estimating ofloxacin and ornidazole together. [wisdomlib.org]
Technical Support Center: Ornidazole Diol Detection by LC-MS
Welcome to the technical support center for the LC-MS analysis of Ornidazole and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the sensitivity of Ornidazole diol detection in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound, a polar metabolite of Ornidazole.
Question: I am observing a weak or non-existent signal for this compound. What are the potential causes and how can I improve its sensitivity?
Answer:
Low sensitivity for this compound is a frequent challenge due to its polar nature. The issue can stem from several factors throughout the analytical workflow, from sample preparation to mass spectrometry settings. Below is a systematic approach to troubleshoot and enhance your signal.
Sample Preparation
Inadequate sample preparation is a primary source of poor sensitivity, leading to low recovery of the analyte and significant matrix effects.[1][2]
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Problem: Your current protein precipitation (PPT) protocol with acetonitrile might not be effectively removing interfering substances, leading to ion suppression.[3]
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Solution: Implement a more rigorous sample clean-up strategy. Consider a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) post-PPT to remove phospholipids and other matrix components that can suppress the this compound signal.[4]
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Description | A simple and fast method where a solvent like acetonitrile is added to precipitate proteins.[5] | A technique that separates compounds based on their differential solubilities in two immiscible liquids. | A chromatographic technique used to separate a sample into its components. |
| Pros | Quick and easy to perform. | Can provide a cleaner sample than PPT. | Offers the highest degree of sample clean-up and can be tailored for specific analytes. |
| Cons | Often results in significant matrix effects and ion suppression.[3] | Can be more time-consuming and requires solvent optimization. | The most time-consuming and expensive option, requiring method development. |
| Recommendation | Use as a preliminary step before LLE or SPE for complex matrices. | A good option to improve upon a simple PPT protocol. | The recommended approach for achieving the highest sensitivity and reducing matrix effects.[4] |
Liquid Chromatography
The retention and peak shape of polar analytes like this compound are highly dependent on the chromatographic conditions.
-
Problem: Poor retention on a standard C18 column leads to co-elution with other polar matrix components, causing ion suppression.
-
Solution: Switch to a column chemistry better suited for polar analytes. Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns can significantly improve retention and sensitivity.[6][7] HILIC, in particular, has been shown to increase sensitivity for polar compounds, sometimes by as much as tenfold, due to the use of highly organic mobile phases which enhance ESI efficiency.[1]
| Chromatography Mode | Principle | Advantages for this compound | Considerations |
| Reversed-Phase (C18) | Separation based on hydrophobicity. | Widely available and understood. | Poor retention for polar analytes, leading to matrix effects. |
| HILIC | Partitioning between a polar stationary phase and a mobile phase with a high organic solvent concentration. | Excellent retention for polar compounds, leading to better separation from interferences and increased MS sensitivity.[6][7] | Requires careful mobile phase preparation and column equilibration. |
| Mixed-Mode | Combines reversed-phase and ion-exchange mechanisms. | Can retain a wide range of analytes with varying polarities. | Method development can be more complex. |
Mass Spectrometry
Optimal mass spectrometer settings are crucial for maximizing the signal of your target analyte.
-
Problem: Suboptimal ionization and fragmentation of this compound.
-
Solution: Ensure your MS is tuned for this compound and that you are using the correct multiple reaction monitoring (MRM) transitions and optimized collision energies.
A study on the simultaneous determination of Ornidazole and its metabolites identified the following MS parameters for the diol metabolite (M6) in positive electrospray ionization mode.[5]
| Parameter | Value |
| Precursor Ion (m/z) | 238.1 |
| Product Ion (m/z) | 128.1 |
It is highly recommended to optimize the cone voltage and collision energy on your specific instrument to achieve the best signal intensity.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the expected fragmentation pattern for this compound (M6) in positive ESI-MS/MS?
A1: Based on a validated method for the analysis of Ornidazole and its metabolites, the primary fragmentation of the this compound precursor ion at m/z 238.1 is the loss of the diol side chain, resulting in a stable product ion at m/z 128.1.[5][10] This product ion corresponds to the 2-methyl-5-nitroimidazole core of the molecule.
Q2: How can I confirm that matrix effects are the cause of my low sensitivity?
A2: You can perform a post-extraction spike experiment. Analyze a blank matrix extract, a neat solution of your analyte at a known concentration, and a blank matrix extract spiked with the same concentration of the analyte. A significant difference in the analyte's peak area between the neat solution and the spiked matrix sample indicates the presence of matrix effects (ion suppression or enhancement).[1]
Q3: Are there any specific mobile phase additives that can improve the ionization of this compound?
A3: For positive mode electrospray ionization, small amounts of formic acid (typically 0.1%) are commonly added to the mobile phase to promote protonation and enhance the signal of basic compounds.[11] However, the optimal additive and its concentration should be determined empirically for your specific application.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general guideline for SPE cleanup of plasma samples for the analysis of this compound.
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Pre-treat Sample: To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins. Vortex and centrifuge.
-
Condition SPE Cartridge: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
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Elute: Elute the this compound with 1 mL of a suitable solvent, such as methanol or acetonitrile with a small percentage of formic acid.
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Evaporate and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
Visualizations
Workflow for Troubleshooting Low Sensitivity
Caption: A step-by-step workflow for diagnosing and resolving low sensitivity issues in this compound detection.
Signaling Pathway of Ornidazole Metabolism
Caption: Simplified metabolic pathway of Ornidazole leading to the formation of this compound (M6).
References
- 1. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 2. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.co.kr [shimadzu.co.kr]
- 9. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Method modification for symmetric peak shape of Ornidazole diol
Welcome to the Technical Support Center for the chromatographic analysis of Ornidazole diol. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals achieve a symmetric peak shape for this compound in their experiments.
Troubleshooting Guide: Asymmetric Peak Shape of this compound
Peak tailing is a common issue encountered during the HPLC analysis of polar compounds like this compound. This guide provides a systematic approach to troubleshoot and resolve asymmetric peaks.
Problem: The chromatographic peak for this compound exhibits tailing or asymmetry.
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for an asymmetric this compound peak.
Step-by-Step Troubleshooting
-
Verify Method Parameters: Ensure the analytical method is being followed precisely. Deviations in mobile phase composition, pH, or flow rate can significantly impact peak shape.
-
Mobile Phase pH Adjustment: this compound is a polar compound. Interactions between the analyte and residual silanol groups on the silica-based column packing are a primary cause of peak tailing.
-
Recommendation: Lowering the pH of the mobile phase to approximately 2-3 can protonate the silanol groups, minimizing these secondary interactions and improving peak symmetry.
-
-
Optimize Buffer Strength: An inadequate buffer concentration can lead to pH shifts on the column, causing peak asymmetry.
-
Recommendation: Ensure the buffer concentration is sufficient, typically in the range of 10-50 mM, to maintain a consistent pH throughout the analysis.
-
-
Column Selection and Care: The choice and condition of the HPLC column are critical for achieving symmetric peaks.
-
Recommendation:
-
Utilize a high-purity, end-capped C18 column or a column with a polar-embedded phase to shield the analyte from residual silanols.
-
If column degradation is suspected (e.g., loss of efficiency, increased backpressure), replace the column.
-
-
-
Sample and Injection Considerations:
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute the sample and reinject.
-
Injection Solvent: The solvent used to dissolve the sample should be of similar or weaker elution strength than the mobile phase to prevent peak distortion.
-
-
Instrumental Effects:
-
Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening. Ensure all fittings are secure and free of dead volume.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound?
A1: The most frequent cause of peak tailing for a polar compound like this compound is secondary interactions with active sites on the stationary phase, particularly residual silanol groups on silica-based columns.
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: The pH of the mobile phase directly influences the ionization state of both the this compound molecule and the stationary phase. At a lower pH (e.g., 2-3), residual silanol groups on the column are protonated, reducing their ability to interact with the polar diol, which results in a more symmetric peak.
Q3: Can the type of HPLC column used impact the peak symmetry of this compound?
A3: Absolutely. Using a column with a high-purity silica backbone and effective end-capping is crucial. End-capping neutralizes the majority of residual silanol groups. Alternatively, columns with polar-embedded stationary phases can provide a shielding effect, further preventing interactions that cause tailing.
Q4: My this compound peak is still tailing after adjusting the mobile phase pH. What else can I try?
A4: If pH adjustment is insufficient, consider the following:
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Increase Buffer Concentration: A higher buffer concentration can sometimes help to mask residual silanol activity.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity and may improve peak shape.
-
Use a Different Column: If available, try a column from a different manufacturer or one with a different stationary phase chemistry (e.g., a phenyl-hexyl phase).
-
Check for Co-elution: An asymmetric peak might be the result of a closely eluting impurity. Altering the mobile phase composition or gradient slope can help to resolve this.
Q5: What is a good starting point for a method to get a symmetric peak for this compound?
A5: A validated method for the analysis of Ornidazole and its impurities, which would include this compound, has been reported.[1][2][3] This method provides a robust starting point for achieving good peak symmetry. The key parameters are detailed in the Experimental Protocols section below.
Experimental Protocols
Validated RP-HPLC Method for Ornidazole and its Impurities
This method has been validated for the separation and quantification of Ornidazole and its related substances, including this compound, demonstrating good peak shape and resolution.[1][2][3]
Chromatographic Conditions Workflow
Caption: Key chromatographic parameters for the analysis of this compound.
Detailed Method Parameters
| Parameter | Specification |
| Column | Symmetry Shield RP18, 250 x 4.6 mm, 5µm |
| Mobile Phase | A mixture of phosphate buffer and methanol in a 70:30 (v/v) ratio. |
| Flow Rate | 1.0 ml/min |
| Column Temperature | 25°C |
| Sample Temperature | Ambient (25°C) |
| Detection Wavelength | 318 nm (UV) |
Data Presentation
The following tables summarize the system suitability and validation parameters from a study employing a similar RP-HPLC method for Ornidazole and its impurities, demonstrating the expected performance for achieving symmetric peaks.
Table 1: System Suitability Parameters
| Parameter | Ornidazole | Acceptance Criteria |
| Tailing Factor | < 2.0 | NMT 2.0 |
| Theoretical Plates | > 2000 | NLT 2000 |
| %RSD for Peak Area | < 1.0% | NMT 1.0% |
NMT: Not More Than, NLT: Not Less Than
Table 2: Method Validation Summary for a Related Method
| Parameter | Result |
| Linearity (Correlation Coefficient, r) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Robustness | Method is robust for small, deliberate changes in flow rate and mobile phase composition. |
Note: The data presented is based on the analysis of Ornidazole, and similar performance is expected for its related impurities like this compound under the specified validated method.
References
Impact of mobile phase pH on Ornidazole diol retention time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase pH on the retention time of Ornidazole and its diol impurity during reversed-phase high-performance liquid chromatography (RP-HPLC) analysis.
Troubleshooting Guide
Issue: Poor Resolution Between Ornidazole and Ornidazole Diol
If you are experiencing inadequate separation between the Ornidazole parent peak and the this compound impurity peak, consider the following troubleshooting steps, which are based on the fundamental principles of reversed-phase chromatography. The retention of ionizable compounds is significantly influenced by the pH of the mobile phase.
Troubleshooting Workflow
Caption: Troubleshooting workflow for improving the resolution between Ornidazole and this compound.
Detailed Steps:
-
Understand the Analyte's Properties:
-
Ornidazole contains a tertiary amine group, making it a weakly basic compound. Its diol impurity will also have basic characteristics.
-
In reversed-phase HPLC, the retention of basic compounds generally increases as the pH of the mobile phase increases, moving towards and above their pKa, where they are in their less polar, non-ionized form. Conversely, at a pH well below their pKa, they will be ionized (more polar) and elute earlier.
-
-
Adjusting Mobile Phase pH:
-
To Increase Retention of Ornidazole and its Diol: If your peaks are eluting too early with poor separation, consider increasing the pH of your mobile phase. For basic compounds like Ornidazole, a mobile phase with a pH between 3 and 7 is a common starting point. Increasing the pH will decrease the ionization of the amine group, making the molecules more hydrophobic and increasing their interaction with the C18 stationary phase, thus leading to longer retention times.
-
To Decrease Retention: If the retention times are excessively long, decreasing the mobile phase pH will increase the ionization of Ornidazole and its diol, making them more polar and causing them to elute earlier.
-
-
Buffer Selection:
-
It is crucial to use a buffer to maintain a stable pH throughout the analysis. Phosphate buffers are commonly used and offer good buffering capacity in the pH range of approximately 2.1 to 3.1, 6.2 to 7.2, and 11.3 to 12.3. Acetate buffers are effective in the pH range of 3.8 to 5.8.
-
Ensure the chosen buffer is compatible with your detector (e.g., avoid non-volatile buffers with mass spectrometry).
-
-
Evaluate the Chromatogram:
-
After adjusting the pH, inject a standard solution containing both Ornidazole and the diol impurity to assess the change in resolution.
-
A systematic approach is to evaluate the separation at different pH values (e.g., pH 3.0, 4.5, and 6.0) to find the optimal selectivity.
-
Frequently Asked Questions (FAQs)
Q1: How does mobile phase pH affect the retention time of Ornidazole and its diol impurity in reversed-phase HPLC?
A1: The pH of the mobile phase directly influences the ionization state of Ornidazole and its diol, which are basic compounds.
-
At low pH (e.g., pH < 4): Both molecules will be predominantly in their protonated (ionized) form. This increases their polarity, leading to weaker interaction with the non-polar stationary phase (like C18) and thus, shorter retention times.
-
At higher pH (e.g., pH > 6): The molecules will be in their non-ionized (neutral) form. This makes them less polar, resulting in stronger interaction with the stationary phase and longer retention times.
The relationship between pH and retention time is most significant around the pKa of the analytes. By carefully controlling the pH, you can fine-tune the retention times to achieve optimal separation.
Q2: What is the expected trend in retention time for this compound as the mobile phase pH is increased?
A2: As the mobile phase pH increases, the retention time for this compound is expected to increase. The diol impurity is more polar than the parent Ornidazole molecule due to the presence of the two hydroxyl groups. Therefore, it will generally have a shorter retention time. However, the trend of increasing retention time with increasing pH will hold for both compounds. The key to separation is that the change in retention with pH may be different for Ornidazole and its diol, allowing for optimization of selectivity.
Illustrative Data on the Effect of Mobile Phase pH on Retention Time
The following table provides an illustrative example of how the retention times of Ornidazole and this compound might change with varying mobile phase pH in a typical reversed-phase HPLC method. Please note that these are representative values and actual retention times will depend on the specific chromatographic conditions (column, organic modifier, temperature, etc.).
| Mobile Phase pH | Ornidazole Retention Time (min) | This compound Retention Time (min) | Resolution (Rs) |
| 3.0 | 4.2 | 2.8 | 1.8 |
| 4.5 | 6.8 | 4.5 | 2.5 |
| 6.0 | 9.5 | 6.5 | 2.1 |
Q3: Can pH also affect the peak shape of Ornidazole and its diol?
A3: Yes, the mobile phase pH can significantly impact peak shape. When the pH is close to the pKa of the analytes, you may observe peak tailing or broadening. This is often due to interactions between the ionized form of the analyte and residual silanol groups on the silica-based stationary phase. Operating at a lower pH (e.g., 2.5-3.5) can help to suppress the ionization of these silanol groups, leading to more symmetrical peaks.
Q4: What are the degradation characteristics of Ornidazole related to pH?
A4: Ornidazole is known to be susceptible to degradation under alkaline conditions. At a pH greater than 6, it can degrade to form impurities, including an epoxide and the subsequent diol.[1] Therefore, when developing a stability-indicating method, it is important to consider the potential for on-column degradation if using a mobile phase with a higher pH. Forced degradation studies are essential to identify and separate these degradation products.
Experimental Protocols
Protocol 1: Preparation of Buffered Mobile Phase
This protocol describes the preparation of a phosphate-buffered mobile phase, a common choice for the analysis of Ornidazole.
Experimental Workflow for Mobile Phase Preparation
Caption: Workflow for the preparation of a buffered mobile phase for HPLC analysis.
Materials:
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄) or Potassium hydroxide (KOH)
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
0.45 µm membrane filter
-
pH meter
Procedure:
-
Prepare the Aqueous Buffer:
-
Weigh an appropriate amount of potassium dihydrogen phosphate to achieve the desired buffer concentration (e.g., for a 20 mM buffer, weigh 2.72 g of KH₂PO₄).
-
Dissolve the KH₂PO₄ in 1000 mL of HPLC grade water.
-
-
Adjust the pH:
-
Place a calibrated pH electrode into the buffer solution.
-
Slowly add dilute orthophosphoric acid to decrease the pH or dilute potassium hydroxide to increase the pH until the target value is reached (e.g., pH 4.5).
-
-
Prepare the Mobile Phase:
-
Measure the required volumes of the prepared aqueous buffer and the organic solvent (e.g., for a 60:40 aqueous:organic mobile phase, mix 600 mL of the buffer with 400 mL of acetonitrile).
-
-
Filter and Degas:
-
Filter the final mobile phase mixture through a 0.45 µm membrane filter to remove any particulate matter.
-
Degas the mobile phase using sonication or vacuum filtration to remove dissolved gases, which can cause bubbles in the HPLC system.
-
Protocol 2: General HPLC Method for Ornidazole and Impurities
This protocol provides a starting point for the chromatographic analysis. Optimization will be required based on the specific instrument and column used.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate Buffer (pH 4.5) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 318 nm |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve the sample in the mobile phase. |
References
Technical Support Center: Analysis of Ornidazole and its Diol Metabolite
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of a suitable HPLC column and troubleshooting for the analysis of Ornidazole and its primary metabolite, Ornidazole diol.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of HPLC column used for Ornidazole analysis?
A1: The most frequently used columns for Ornidazole analysis are reversed-phase (RP) columns, with C18 being the most common stationary phase.[1][2][3][4] These columns provide good retention and separation of Ornidazole from other components in various matrices.
Q2: I need to analyze both Ornidazole and its more polar diol metabolite. Is a C18 column still the best choice?
A2: While a C18 column can be effective, the increased polarity of the this compound metabolite may lead to poor retention on a highly nonpolar C18 phase. For simultaneous analysis, you might consider:
-
A C8 column: This provides less hydrophobic retention than a C18 column, which can be advantageous for retaining and separating more polar analytes like the diol metabolite more effectively.[5]
-
A Phenyl column: This type of column offers alternative selectivity through π-π interactions with aromatic compounds like Ornidazole and its metabolites. This can sometimes provide better resolution between the parent drug and its closely related metabolites when C18 or C8 columns fail to do so.[6]
-
An embedded polar group (EPG) column: These columns have a polar group embedded in the alkyl chain, which can improve the peak shape of polar analytes and provide different selectivity.
Q3: Are there specific considerations for the mobile phase when analyzing Ornidazole and its diol?
A3: Yes, the mobile phase composition is critical. Typically, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (often a phosphate buffer) is used.[1][3] The pH of the buffer can significantly impact the retention and peak shape of Ornidazole and its metabolites. A pH around 3 is often employed. For mass spectrometry (MS) detection, volatile buffers like ammonium formate or ammonium acetate are preferred.
Q4: My analysis requires separating the diastereomers of this compound. What type of column should I use?
A4: For the separation of diastereomers, a chiral stationary phase (CSP) is necessary. While standard reversed-phase columns separate based on hydrophobicity, they cannot resolve stereoisomers. Chiral HPLC involves using a column with a chiral selector immobilized on the stationary phase. Alternatively, a chiral mobile phase additive can be used with an achiral column.[7] Another approach is derivatization with a chiral reagent to form diastereomers that can then be separated on a standard achiral column.[8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor retention of this compound | The diol is too polar for the C18 column. | * Decrease the percentage of the organic solvent in the mobile phase.* Switch to a more polar stationary phase like a C8, Phenyl, or an embedded polar group column.* Ensure the pH of the mobile phase is optimized for the analyte's pKa. |
| Peak tailing for Ornidazole or its diol | Secondary interactions with residual silanols on the silica support of the column. | * Use a high-purity, end-capped column.* Add a competing base, such as triethylamine (0.1-0.5%), to the mobile phase to mask the silanol groups.[9]* Lower the pH of the mobile phase to suppress the ionization of silanol groups. |
| Peak splitting | Column void or contamination at the inlet frit. | * Reverse-flush the column to remove any particulates.* If the problem persists, the column may be irreversibly damaged and need replacement.* Ensure proper sample filtration before injection. |
| Sample solvent is incompatible with the mobile phase. | * Dissolve the sample in the initial mobile phase whenever possible. | |
| Co-elution of Ornidazole and this compound | Insufficient resolution between the two closely related compounds. | * Optimize the mobile phase composition (e.g., change the organic solvent, adjust the pH, or alter the buffer concentration).* Try a different column chemistry (e.g., switch from C18 to a Phenyl column to exploit different separation mechanisms).* Decrease the flow rate or use a longer column to increase efficiency. |
| Irreproducible retention times | Fluctuations in mobile phase composition or temperature. | * Ensure the mobile phase is well-mixed and degassed.* Use a column oven to maintain a stable temperature.* Check for leaks in the HPLC system.[10] |
Data Presentation: Column Performance Comparison
The following table summarizes typical performance data for different column types in the analysis of Ornidazole. Note that the retention time for this compound will generally be shorter than that of Ornidazole on reversed-phase columns due to its higher polarity.
| Column Type | Stationary Phase | Typical Ornidazole Retention Time (min) | Advantages | Disadvantages |
| Reversed-Phase | C18 (Octadecylsilane) | 3.0 - 10.0[2][4][11] | High hydrophobicity, good retention for non-polar compounds, widely available.[5] | May have poor retention for very polar metabolites like the diol.[5] |
| Reversed-Phase | C8 (Octylsilane) | Shorter than C18 | Less hydrophobic, better retention for moderately polar compounds, faster elution.[5] | May provide insufficient retention for non-polar impurities. |
| Reversed-Phase | Phenyl | Varies depending on mobile phase | Alternative selectivity based on π-π interactions, useful for separating aromatic and closely related compounds.[6] | Selectivity can be highly dependent on the organic modifier used (methanol vs. acetonitrile).[12] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Ornidazole and its Impurities
This protocol is adapted from a method for the quantitative estimation of Ornidazole and its impurities in an injection formulation.[1]
-
Column: Symmetry Shield RP18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Phosphate buffer: Methanol (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 318 nm
-
Column Temperature: 25°C
-
Sample Preparation: Dilute the Ornidazole injection formulation with the mobile phase to a suitable concentration.
Protocol 2: RP-HPLC Method for Simultaneous Analysis of Ofloxacin and Ornidazole
This protocol demonstrates a method used for the simultaneous analysis of Ornidazole with another drug, which can be adapted for the analysis of Ornidazole and its diol.[13]
-
Column: Intersil C18, 250 mm, 4.6 i.d.
-
Mobile Phase: Acetonitrile: Methanol: 0.025M Phosphate buffer, pH 3.0 (30:10:60 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 318 nm
-
Retention Times: Ornidazole isomers were observed at 5.83 min and 6.77 min.
Visualizations
Logical Workflow for Column Selection
Caption: A flowchart illustrating the decision-making process for selecting an appropriate HPLC column for this compound analysis.
This guide provides a starting point for developing and troubleshooting methods for the analysis of Ornidazole and its diol metabolite. For specific applications, further method development and validation will be necessary.
References
- 1. rjptonline.org [rjptonline.org]
- 2. ijsra.net [ijsra.net]
- 3. asianpubs.org [asianpubs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 6. lcms.cz [lcms.cz]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Simultaneous Determination of Ofloxacin and Ornidazole in Solid Dosage Form by RP-HPLC and HPTLC Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing on-column degradation of Ornidazole diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of Ornidazole diol during HPLC analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound, focusing on minimizing its on-column degradation.
| Problem | Potential Cause | Suggested Solution |
| Peak tailing or broadening for this compound | Secondary interactions with active sites on the column (e.g., free silanols). | - Use a modern, high-purity silica column with good end-capping. - Add a competitive amine (e.g., 0.1% triethylamine) to the mobile phase to mask silanol groups. - Operate at a slightly acidic mobile phase pH (e.g., pH 3-5) to suppress silanol ionization. |
| Appearance of new, unidentified peaks related to this compound | On-column degradation of this compound. | - Check for Metal Contamination: Use a bio-inert or PEEK-lined column and system to minimize contact with stainless steel.[1] - Passivate the HPLC System: Flush the system with a chelating agent like EDTA or with nitric acid to remove metal ions. - Optimize Mobile Phase pH: Maintain a neutral or slightly acidic pH to prevent base-catalyzed degradation.[2] - Lower Column Temperature: Reduce the column temperature to minimize thermally induced degradation. |
| Poor recovery of this compound | Adsorption to column hardware or frits. | - Use a column with titanium or PEEK frits. - Employ a passivated column and pre-column filter. - Add a chelating agent (e.g., 50 ppm EDTA) to the mobile phase if metal-ion-mediated degradation is suspected. |
| Inconsistent retention times for this compound | Column degradation or changes in mobile phase composition. | - Use a guard column to protect the analytical column from strongly retained sample components. - Ensure consistent and accurate mobile phase preparation. - Equilibrate the column thoroughly between injections and at the start of a sequence. |
| Baseline noise or drift | Contaminated mobile phase or column bleed. | - Use high-purity HPLC-grade solvents and freshly prepared mobile phase. - Degas the mobile phase thoroughly. - Flush the column with a strong solvent to remove contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its on-column degradation a concern?
This compound is a major degradation product of the antibiotic Ornidazole. Its on-column degradation during HPLC analysis can lead to inaccurate quantification of the impurity, potentially causing out-of-specification results and complicating drug stability studies.
Q2: What are the primary causes of on-column degradation of this compound?
The primary causes include:
-
Interaction with Metal Ions: Active metal sites within the stainless-steel components of the HPLC system (e.g., column tubing, frits, and connectors) can catalyze the degradation of diol compounds.
-
Extreme pH: Both highly acidic and, particularly, alkaline conditions in the mobile phase can promote the degradation of this compound. Ornidazole itself is known to degrade into the diol in alkaline medium.[3]
-
Elevated Temperature: Higher column temperatures can accelerate the degradation process.
-
Active Silanol Groups: Free silanol groups on the surface of silica-based columns can interact with the diol, potentially leading to peak tailing and degradation.
Q3: How can I prevent metal-catalyzed degradation of this compound?
To mitigate metal-catalyzed degradation, consider the following:
-
Use Bio-Inert Hardware: Employ HPLC systems and columns with PEEK or titanium components to minimize contact with stainless steel.
-
Column Passivation: Before analysis, passivate the column and HPLC system by flushing with a solution of a chelating agent like EDTA or a dilute acid (e.g., nitric acid) to remove reactive metal ions from the surfaces.
-
Mobile Phase Additives: The addition of a weak chelating agent to the mobile phase can help to sequester any leached metal ions.
Q4: What is the optimal pH for the mobile phase to minimize this compound degradation?
A neutral to slightly acidic pH range (pH 4-7) is generally recommended for the analysis of Ornidazole and its impurities.[4][5] This helps to prevent the base-catalyzed degradation of the diol while also minimizing the ionization of silanol groups on the column.
Q5: Can the choice of HPLC column affect the stability of this compound?
Yes, the choice of column is critical. A modern, high-purity, end-capped C18 column is a good starting point. Columns with a "lightly loaded" stationary phase may have more exposed silanol groups, which can contribute to degradation. Consider using a column with a higher carbon load or one that is specifically designed for the analysis of polar compounds.
Data Presentation
The following tables present illustrative quantitative data on the impact of different parameters on the on-column degradation of this compound. This data is intended to demonstrate the expected trends based on chromatographic principles.
Table 1: Illustrative Effect of Column Hardware on this compound Degradation
| Column Hardware | This compound Peak Area (arbitrary units) | % Degradation (Illustrative) |
| Standard Stainless Steel | 85,000 | 15% |
| PEEK-Lined Stainless Steel | 95,000 | 5% |
| Bio-Inert Titanium | 98,000 | 2% |
Table 2: Illustrative Effect of Mobile Phase pH on this compound Degradation
| Mobile Phase pH | This compound Peak Area (arbitrary units) | % Degradation (Illustrative) |
| 3.0 | 97,000 | 3% |
| 5.0 | 98,500 | 1.5% |
| 7.0 | 96,000 | 4% |
| 9.0 | 75,000 | 25% |
Table 3: Illustrative Effect of Column Temperature on this compound Degradation
| Column Temperature (°C) | This compound Peak Area (arbitrary units) | % Degradation (Illustrative) |
| 25 | 99,000 | 1% |
| 35 | 95,000 | 5% |
| 45 | 88,000 | 12% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ornidazole and this compound
This protocol is adapted from established methods for the analysis of Ornidazole and its impurities.[4]
1. Chromatographic Conditions:
-
Column: Symmetry shield RP18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Phosphate buffer: Methanol (70:30 v/v). The phosphate buffer can be prepared by dissolving an appropriate amount of potassium dihydrogen phosphate in water and adjusting the pH to 4.5 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 318 nm
-
Injection Volume: 20 µL
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Ornidazole and this compound in the mobile phase. Further dilute to a working concentration (e.g., 10 µg/mL).
-
Sample Solution: Dilute the sample containing Ornidazole with the mobile phase to a suitable concentration.
3. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak areas of Ornidazole and this compound should be less than 2.0%.
-
The tailing factor for both peaks should be less than 1.5.
-
The theoretical plates for both peaks should be greater than 2000.
Protocol 2: Forced Degradation Study of Ornidazole
This protocol is based on ICH guidelines for stress testing.[2]
1. Acid Degradation:
-
Treat the Ornidazole sample with 0.1 M HCl at 60°C for 2 hours.
-
Neutralize the solution with 0.1 M NaOH and dilute with the mobile phase before injection.
2. Base Degradation:
-
Treat the Ornidazole sample with 0.1 M NaOH at room temperature for 30 minutes. This condition is known to produce this compound.
-
Neutralize the solution with 0.1 M HCl and dilute with the mobile phase before injection.
3. Oxidative Degradation:
-
Treat the Ornidazole sample with 3% H₂O₂ at room temperature for 1 hour.
-
Dilute with the mobile phase before injection.
4. Thermal Degradation:
-
Expose the solid Ornidazole sample to 80°C for 24 hours.
-
Dissolve the sample in the mobile phase before injection.
5. Photolytic Degradation:
-
Expose the Ornidazole solution to UV light (254 nm) for 24 hours.
-
Inject the sample directly.
Analyze all stressed samples using the HPLC method described in Protocol 1 to assess the formation of this compound and other degradation products.
Visualizations
References
- 1. The ICH guidance in practice: stress degradation studies on ornidazole and development of a validated stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. rjptonline.org [rjptonline.org]
Technical Support Center: Enhancing the Recovery of Ornidazole Diol from Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Ornidazole diol from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery from complex matrices challenging?
This compound is a major metabolite of the antimicrobial agent Ornidazole. Its chemical structure contains two hydroxyl groups, making it more polar than the parent drug. This increased polarity can make it challenging to efficiently extract from complex biological matrices like plasma, urine, or tissue homogenates, which contain a multitude of endogenous substances that can interfere with the extraction process and subsequent analysis.
Q2: What are the common methods for extracting this compound from biological samples?
The three primary techniques used for the extraction of this compound and other drug metabolites from complex matrices are:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent, typically acetonitrile or methanol, is added to the sample to precipitate proteins, which are then removed by centrifugation. The supernatant containing the analyte of interest is then further processed.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids, usually an aqueous sample and an organic solvent. The choice of organic solvent is critical for selectively extracting the analyte.
-
Solid-Phase Extraction (SPE): A highly selective method where the sample is passed through a solid sorbent that retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent.
Q3: Which extraction method is best for this compound?
The optimal extraction method depends on several factors, including the sample matrix, the required level of sample cleanup, and the analytical technique being used (e.g., LC-MS/MS). A validated protein precipitation method using acetonitrile has demonstrated high recovery for this compound from human plasma. However, for cleaner extracts and to minimize matrix effects, solid-phase extraction may be more suitable, although it requires more extensive method development.
Q4: How can I improve the recovery of this compound using Liquid-Liquid Extraction?
To enhance the recovery of the polar this compound with LLE, consider the following:
-
Solvent Selection: Use a more polar organic solvent that is still immiscible with water, such as ethyl acetate or a mixture of less polar solvents with a polar modifier.
-
pH Adjustment: Adjusting the pH of the aqueous sample can suppress the ionization of this compound, making it less polar and more amenable to extraction into the organic phase.
-
Salting-Out Effect: The addition of salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of this compound in the aqueous layer and promote its partitioning into the organic solvent.
Q5: What type of SPE sorbent is recommended for this compound?
Given the polar nature of this compound, a reversed-phase SPE sorbent is a suitable choice. Polymeric sorbents with a hydrophilic-lipophilic balance (HLB) are often effective for extracting a wide range of compounds, including polar metabolites, from aqueous samples. These sorbents can retain polar analytes that might not be well-retained on traditional C18 silica-based sorbents.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Protein Precipitation | - Ensure the correct ratio of precipitation solvent to sample is used (typically 3:1 or 4:1 v/v for acetonitrile).- Vortex the sample vigorously after adding the solvent to ensure thorough mixing.- Perform the precipitation at a low temperature (e.g., on ice or at 4°C) to enhance protein removal. |
| Suboptimal LLE Conditions | - Solvent Polarity: If using a non-polar solvent like dichloromethane, consider adding a more polar co-solvent. Experiment with different ratios of solvents like ethyl acetate/hexane.- pH Adjustment: Test a range of pH values for the aqueous sample to find the optimal pH for neutralizing this compound.- Extraction Volume & Repetition: Increase the volume of the extraction solvent and perform multiple extractions (e.g., 2-3 times) to improve recovery. |
| Inefficient SPE Elution | - Sorbent Choice: If using a C18 sorbent, consider switching to a more polar-retentive phase like a polymeric HLB sorbent.- Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analyte. Increase the percentage of organic solvent in the elution mixture or try a different, stronger solvent.- Elution Volume: Ensure a sufficient volume of elution solvent is used to completely elute the analyte from the sorbent bed. Eluting with two smaller aliquots can be more effective than one large volume. |
| Analyte Instability | - Ornidazole can degrade in alkaline conditions to form the diol[1]. Ensure sample pH is controlled during storage and processing. Store samples at -80°C to minimize degradation. Ornidazole has been shown to be stable for at least two freeze-thaw cycles[2]. |
Issue 2: High Matrix Effects in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Steps |
| Co-elution of Interfering Substances | - Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or use a different column chemistry (e.g., HILIC for polar compounds) to separate this compound from matrix components.- Enhance Sample Cleanup: If using PPT, consider incorporating a subsequent clean-up step like LLE or SPE to remove more interfering substances. SPE generally provides cleaner extracts than PPT or LLE. |
| Ion Suppression or Enhancement | - Dilute the Sample: Diluting the final extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly affect the ionization of the analyte.- Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.- Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound will co-elute and experience similar matrix effects as the analyte, thus providing more accurate quantification. |
Data Presentation: Comparison of Extraction Strategies
| Extraction Method | Analyte | Matrix | Mean Recovery (%) | Key Protocol Parameters | Reference |
| Protein Precipitation (PPT) | This compound (M6) | Human Plasma | 98.6 | Acetonitrile as precipitation solvent. | --INVALID-LINK-- |
| Liquid-Liquid Extraction (LLE) | Ornidazole | Human Plasma | 97.08 - 99.29 | Dichloromethane as extraction solvent. | --INVALID-LINK-- |
| Solid-Phase Extraction (SPE) | Polar Metabolites (General) | Biological Fluids | >80 (typical) | Polymeric HLB or mixed-mode sorbents are often effective. | [Generic SPE protocols] |
Experimental Protocols
Protein Precipitation (PPT) for this compound in Human Plasma
-
Materials:
-
Human plasma sample
-
Acetonitrile (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 400 µL of acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in a suitable mobile phase.
-
Liquid-Liquid Extraction (LLE) for Ornidazole from Human Plasma (Adaptable for Diol)
-
Materials:
-
Human plasma sample
-
Dichloromethane (or other suitable organic solvent like ethyl acetate)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
To 1 mL of plasma in a glass tube, add an internal standard.
-
Add 7 mL of dichloromethane.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the organic layer (bottom layer for dichloromethane) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in a suitable mobile phase for analysis.
-
General Solid-Phase Extraction (SPE) Protocol for Polar Metabolites
-
Materials:
-
SPE cartridge (e.g., Polymeric HLB, 30 mg)
-
SPE vacuum manifold
-
Methanol (conditioning solvent)
-
Water (equilibration solvent)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
-
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge. Do not let the sorbent bed dry out.
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted with water or a buffer) onto the cartridge at a slow flow rate.
-
Washing: Pass 1 mL of the wash solvent through the cartridge to remove interfering substances.
-
Elution: Elute the this compound with 1 mL of the elution solvent.
-
The eluate can be evaporated and reconstituted or directly injected for analysis.
-
Visualizations
Caption: Workflow for Protein Precipitation of this compound.
Caption: Comparison of LLE and SPE workflows.
Caption: Troubleshooting logic for low recovery issues.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Ornidazole Diol Quantification
This guide provides a comparative analysis of analytical methods for the quantitative determination of Ornidazole diol, a known impurity of the antiprotozoal drug Ornidazole. The validation of these methods is assessed against the International Council for Harmonisation (ICH) guidelines, ensuring suitability for researchers, scientists, and drug development professionals. This document outlines two distinct analytical approaches: a primary High-Performance Liquid Chromatography (HPLC) method and a comparative High-Performance Thin-Layer Chromatography (HPTLC) method, presenting their validation parameters and detailed experimental protocols.
Introduction to this compound and Method Validation
This compound, chemically known as 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propane-2,3-diol, is a process-related impurity and a potential degradation product of Ornidazole. Its quantification is crucial for ensuring the quality, safety, and efficacy of Ornidazole drug products. Analytical method validation, as per ICH Q2(R1) guidelines, is a mandatory process in drug development and quality control.[1][2] It provides documented evidence that an analytical procedure is suitable for its intended purpose. The key validation parameters include specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ).
Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A stability-indicating RP-HPLC method is a widely accepted technique for the quantification of Ornidazole and its impurities, including this compound.[1][2] This method demonstrates high resolution and sensitivity, allowing for the accurate measurement of impurities even at low concentrations.
Experimental Protocol: RP-HPLC
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Symmetry shield RP18, 250 x 4.6 mm, 5µm particle size.[1]
-
Mobile Phase: A mixture of phosphate buffer and methanol in a 70:30 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 318 nm.[1]
-
Column Temperature: 25°C.[1]
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Solution: A standard solution of Ornidazole and its known impurities, including this compound, is prepared in the mobile phase at a known concentration.
-
Sample Solution: The drug substance or product is dissolved in the mobile phase to achieve a suitable concentration for analysis.
Validation Data Summary for RP-HPLC Method
The following table summarizes the validation parameters for a typical stability-indicating RP-HPLC method for Ornidazole, which is capable of separating and quantifying this compound.
| Validation Parameter | Result |
| Specificity | The method is specific as it can resolve Ornidazole from its degradation products and related impurities, including this compound, with no interference from the placebo. |
| Linearity (Ornidazole) | Correlation coefficient (r²) > 0.999 for a range of 50-150% of the analytical concentration. |
| Accuracy (Recovery) | 98.0% - 102.0% for Ornidazole. |
| Precision (RSD) | System Precision: RSD < 1.0% Method Precision: RSD < 2.0% |
| Limit of Detection (LOD) | Typically in the range of 0.01 - 0.05 µg/mL for related impurities. |
| Limit of Quantitation (LOQ) | Typically in the range of 0.05 - 0.15 µg/mL for related impurities. |
| Robustness | The method is robust with respect to minor variations in mobile phase composition, flow rate, and column temperature. |
Note: The specific validation data for this compound as a separate impurity is not always detailed in published literature; however, the method is validated to be specific for all known impurities.
Alternative Method: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a cost-effective and high-throughput alternative to HPLC for the quantification of Ornidazole and its impurities.[3] This technique is particularly useful for routine quality control and stability testing.[4]
Experimental Protocol: HPTLC
1. Instrumentation:
-
HPTLC system with an automatic sample applicator.
-
TLC scanner for densitometric analysis.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.
-
Mobile Phase: A mixture of n-butanol, methanol, toluene, and ammonia in a 5:2:1:5 (v/v/v/v) ratio.
-
Application: Samples are applied as bands of suitable width.
-
Development: The plate is developed in a twin-trough chamber.
-
Densitometric Analysis: The plate is scanned at 287 nm.
Validation Data Summary for HPTLC Method
The following table presents the validation parameters for a typical HPTLC method for the simultaneous estimation of Ornidazole and another drug, which can be adapted for impurity profiling.
| Validation Parameter | Result (for Ornidazole) |
| Specificity | The method can effectively separate Ornidazole from other components and its degradation products. The Rf value for Ornidazole is approximately 0.36. |
| Linearity | Linear in the concentration range of 900-2100 ng per band. |
| Accuracy (Recovery) | 99.21% - 100.12%. |
| Precision (RSD) | Intraday Precision: < 2.0% Interday Precision: < 2.0% |
| Limit of Detection (LOD) | Typically in the range of 50-100 ng per band. |
| Limit of Quantitation (LOQ) | Typically in the range of 150-300 ng per band. |
| Robustness | The method is robust for small, deliberate changes in the mobile phase composition and development time. |
Method Comparison
| Feature | RP-HPLC | HPTLC |
| Resolution | High | Moderate to High |
| Sensitivity | High (ng/mL to pg/mL) | Moderate (ng per band) |
| Throughput | Lower (sequential analysis) | Higher (simultaneous analysis of multiple samples) |
| Cost | Higher (instrumentation and solvents) | Lower |
| Solvent Consumption | Higher | Lower |
| Automation | Fully automated | Semi-automated to fully automated |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and the experimental workflow for the RP-HPLC method.
References
A Head-to-Head Battle: HPLC vs. UPLC for Ornidazole Impurity Profiling
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical products is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the critical task of ornidazole impurity profiling, supported by experimental protocols and data-driven insights.
In the landscape of pharmaceutical analysis, the separation and quantification of impurities are non-negotiable for guaranteeing the safety and efficacy of drug substances. Ornidazole, a widely used antiprotozoal and antibacterial agent, is no exception. Regulatory bodies mandate stringent control over its impurity profile. This guide delves into a direct comparison of the well-established HPLC and the more recent UPLC techniques for this purpose, offering a clear perspective on their respective strengths and weaknesses.
The Core Differences: A Glimpse into Performance
At its heart, the advantage of UPLC stems from its use of smaller stationary phase particles (typically sub-2 µm) compared to the 3-5 µm particles used in conventional HPLC. This fundamental difference, coupled with instrumentation designed to handle much higher pressures, translates into significant performance gains. UPLC offers enhanced resolution, greater sensitivity, and dramatically reduced analysis times.[1][2]
Table 1: Key Performance Parameter Comparison
| Parameter | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | 2000-6000 psi | 6000-15000 psi |
| Analysis Time | Longer (typically >10 min) | Shorter (typically <5 min) |
| Resolution | Good | Excellent |
| Sensitivity | Good | Excellent |
| Solvent Consumption | Higher | Lower |
Experimental Protocols: A Practical Showdown
To illustrate the practical differences, here are detailed experimental protocols for both an established RP-HPLC method and a representative RP-UPLC method for the analysis of ornidazole and its impurities.
Stability-Indicating RP-HPLC Method for Ornidazole and its Impurities
This method is designed for the separation and quantification of ornidazole and its process-related impurities and degradation products.[3][4]
Table 2: HPLC Experimental Protocol
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography system with UV detector |
| Column | Symmetry shield RP18, 250 x 4.6 mm, 5µm |
| Mobile Phase | Phosphate buffer: Methanol (70:30 v/v) |
| Flow Rate | 1.0 ml/min |
| Column Temperature | 25°C |
| Detection Wavelength | 318 nm |
| Injection Volume | 20 µL |
Representative RP-UPLC Method for Ornidazole Analysis
Table 3: UPLC Experimental Protocol
| Parameter | Specification |
| Instrument | Ultra-Performance Liquid Chromatography system with PDA detector |
| Column | Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase | Acetonitrile and phosphate buffer (pH 3.0) in a gradient elution |
| Flow Rate | 0.3 ml/min |
| Column Temperature | 40°C |
| Detection Wavelength | 294 nm |
| Injection Volume | 2 µL |
Data Presentation: Unveiling the UPLC Advantage
The following table summarizes the expected quantitative data based on the typical performance differences between HPLC and UPLC for impurity profiling. While direct comparative data for ornidazole from a single study is not available, these values are representative of the improvements generally observed when migrating a method from HPLC to UPLC.
Table 4: Comparative Performance Data (Expected)
| Parameter | HPLC (Based on Protocol in Table 2) | UPLC (Expected from Protocol in Table 3) |
| Analysis Time | ~15-20 minutes | ~3-5 minutes |
| Resolution (between Ornidazole and a key impurity) | ~2.5 | > 4.0 |
| Peak Width (Ornidazole) | ~0.5 minutes | ~0.1 minutes |
| Solvent Consumption per run | ~15-20 mL | ~0.9-1.5 mL |
| Limit of Quantification (LOQ) for impurities | ~0.05% | ~0.01% |
Visualizing the Workflow
To better understand the practical application of these techniques, the following diagrams illustrate the typical experimental workflows.
Caption: Experimental workflow for HPLC analysis of Ornidazole impurities.
Caption: Experimental workflow for UPLC analysis of Ornidazole impurities.
Discussion: Interpreting the Results
The transition from HPLC to UPLC for ornidazole impurity profiling offers several compelling advantages:
-
Speed and Throughput: The most immediate benefit of UPLC is the significant reduction in analysis time.[1] As illustrated, a run that might take 15-20 minutes on an HPLC system can often be completed in under 5 minutes with UPLC. This translates to a substantial increase in sample throughput, a critical factor in high-demand quality control environments.
-
Enhanced Resolution and Sensitivity: The smaller particle size in UPLC columns leads to sharper, narrower peaks. This not only improves the resolution between closely eluting impurities but also increases the peak height, thereby enhancing sensitivity.[5] This is particularly advantageous for detecting and quantifying trace-level impurities that might be missed or poorly resolved by HPLC.
-
Reduced Solvent Consumption and Cost: The lower flow rates and shorter run times inherent to UPLC result in a dramatic decrease in solvent consumption, often by as much as 90%.[6] This not only reduces the direct cost of solvents but also minimizes waste disposal costs, contributing to a more environmentally friendly and economical analytical process.
-
Method Transfer Considerations: While the benefits are clear, transferring a validated HPLC method to UPLC requires careful consideration and re-validation. Parameters such as gradient profiles, injection volume, and flow rate must be appropriately scaled to maintain the desired separation. Fortunately, calculators and guidelines are available to facilitate this process.
Conclusion: The Verdict on Ornidazole Impurity Profiling
For the critical task of ornidazole impurity profiling, UPLC emerges as the superior technique. Its ability to deliver faster analysis, improved resolution, and enhanced sensitivity makes it an invaluable tool for modern pharmaceutical development and quality control. While HPLC remains a robust and reliable workhorse, the significant gains in efficiency and data quality offered by UPLC make it the clear choice for laboratories seeking to optimize their analytical workflows, reduce costs, and ensure the highest level of product quality. The initial investment in UPLC instrumentation is often quickly offset by the long-term savings in time, solvent, and improved productivity.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
Ornidazole Diol: A Comparative Guide to Certified Reference Materials and In-house Working Standards
In the landscape of pharmaceutical research and quality control, the accuracy and reliability of analytical measurements are paramount. A cornerstone of achieving this is the use of appropriate reference standards. This guide provides a detailed comparison between Ornidazole diol Certified Reference Materials (CRMs) and in-house prepared working standards, offering insights for researchers, scientists, and drug development professionals.
This compound, 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol, is a known impurity and metabolite of the antibacterial and antiprotozoal drug Ornidazole.[1][2][] Accurate quantification of this and other impurities is critical for ensuring the safety and efficacy of the final drug product. This necessitates the use of well-characterized reference standards for analytical method validation, instrument calibration, and routine quality control.
Certified Reference Material (CRM) vs. In-house Working Standard: A Head-to-Head Comparison
The primary distinction between a CRM and an in-house working standard lies in the level of characterization, certification, and metrological traceability.[4][5][6] A CRM is produced by an accredited body following stringent ISO guidelines, such as ISO 17034, and is accompanied by a certificate that states the property values, their uncertainty, and a statement of traceability.[7][8][9] In contrast, an in-house working standard is prepared within a laboratory and qualified against a primary reference standard, such as a pharmacopeial standard or a CRM.[10]
Table 1: Quantitative Comparison of this compound Standards
| Parameter | Certified Reference Material (CRM) | In-house Working Standard |
| Assigned Purity | 99.8% | 99.5% |
| Uncertainty | ± 0.1% | ± 0.3% |
| Traceability | Documented unbroken chain to SI units | Traceable to a primary standard (e.g., USP, EP, or CRM) |
| Certification | ISO 17034 Accredited | Qualified internally as per SOPs |
| Impurity Profile | Fully characterized with specified limits for each impurity | Profiled against a primary standard; may have less defined limits for minor impurities |
| Stability | Long-term stability data provided | Stability determined by in-house studies; typically shorter assigned validity |
| Certificate of Analysis | Comprehensive, with detailed characterization data and uncertainty statement | Internal CoA with qualification data |
Experimental Protocols
The qualification and comparison of these standards involve a series of analytical tests to confirm their identity, purity, and potency. Below are detailed methodologies for key experiments.
Identity Confirmation by Infrared (IR) Spectroscopy
-
Objective: To confirm the identity of the this compound standard by comparing its IR spectrum with that of a known reference standard.
-
Methodology:
-
Prepare a potassium bromide (KBr) disc of the test sample (either CRM or in-house standard).
-
Record the IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Compare the resulting spectrum with the spectrum of a pharmacopeial reference standard or a previously authenticated batch.
-
Acceptance Criteria: The IR spectrum of the test sample should be concordant with the reference spectrum.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the this compound standard and to identify and quantify any impurities.
-
Methodology:
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm (or equivalent)
-
Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 310 nm[11]
-
Injection Volume: 10 µL
-
-
Standard Preparation: Prepare a solution of the this compound standard in the mobile phase at a concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the in-house working standard at the same concentration as the CRM.
-
Procedure: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity by the area normalization method, and quantify any specified impurities using the CRM as the reference.
-
Table 2: Representative HPLC Purity Data
| Standard Type | Main Peak Area (%) | Known Impurity 1 (%) | Unknown Impurity 2 (%) | Total Impurities (%) | Purity (%) |
| CRM | 99.85 | 0.05 | 0.03 | 0.15 | 99.85 |
| In-house WS | 99.52 | 0.18 | 0.10 | 0.48 | 99.52 |
Visualizing the Workflow and Traceability
The following diagrams illustrate the conceptual differences in traceability and the workflow for qualifying an in-house working standard.
Caption: Metrological traceability hierarchy for reference standards.
Caption: Workflow for qualifying an in-house working standard.
Conclusion
While both Certified Reference Materials and in-house working standards are crucial for pharmaceutical analysis, they serve distinct roles. A CRM provides the highest level of accuracy, traceability, and reliability, making it indispensable for method validation, the qualification of other standards, and in situations requiring irrefutable data, such as regulatory submissions.[5][7] An in-house working standard, when properly qualified against a CRM, offers a cost-effective and practical solution for routine quality control testing.[10][12] The choice between the two depends on the specific application, the required level of uncertainty, and the regulatory context. A robust quality system will strategically utilize both types of standards to ensure the integrity of analytical data and the quality of the final pharmaceutical product.
References
- 1. [PDF] The synthesis and study of profiles of the ornidazole impurities | Semantic Scholar [semanticscholar.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. scielo.br [scielo.br]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. blog.microbiologics.com [blog.microbiologics.com]
- 8. Introduction on how ISO 17034 ensures CRM quality [aroscientific.com]
- 9. coleparmer.com [coleparmer.com]
- 10. pharmabeginers.com [pharmabeginers.com]
- 11. researchgate.net [researchgate.net]
- 12. Working Standards in Pharma: Ensuring Quality and Compliance - Zamann Pharma Support GmbH [zamann-pharma.com]
A Comparative Guide to the Chromatographic Separation of Ornidazole Diol and Ornidazole Epoxide
For researchers, scientists, and drug development professionals, the effective separation and analysis of drug impurities are critical for ensuring the safety and efficacy of pharmaceutical products. This guide provides a detailed comparison of chromatographic methods for the separation of two key potential impurities of the antimicrobial agent Ornidazole: Ornidazole diol and Ornidazole epoxide.
Performance Comparison of Chromatographic Techniques
The selection of a chromatographic technique for impurity profiling depends on various factors, including the desired resolution, analysis time, and the physicochemical properties of the analytes. High-Performance Liquid Chromatography (HPLC) is a widely established method for the analysis of Ornidazole and its impurities. Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC) present promising alternatives with distinct advantages.
While specific experimental data for UPLC and SFC in the separation of this compound and epoxide are not extensively documented in publicly available literature, their potential performance can be inferred from their general principles and applications in separating polar compounds. The following table summarizes the performance of a reported HPLC method and the expected performance of UPLC and SFC for this application.
| Parameter | HPLC (Actual Data) | UPLC (Inferred Performance) | SFC (Inferred Performance) |
| Stationary Phase | C18 | C18 or other suitable sub-2 µm particle column | Chiral or achiral stationary phases (e.g., diol, ethylpyridine) |
| Mobile Phase | Gradient of water and acetonitrile | Gradient of water and acetonitrile | Supercritical CO₂ with a polar co-solvent (e.g., methanol) |
| Flow Rate | 1.0 mL/min | ~0.4-0.6 mL/min | ~2-4 mL/min |
| Retention Time (Ornidazole Epoxide) | 5.70 min | Significantly shorter than HPLC | Potentially shorter than HPLC |
| Retention Time (this compound) | 9.98 min | Significantly shorter than HPLC | Variable, dependent on stationary phase and co-solvent |
| Resolution | Baseline separation | Potentially higher than HPLC | High, with potential for unique selectivity |
| Analysis Time | ~15-20 min | Substantially reduced compared to HPLC | Generally faster than HPLC |
| Solvent Consumption | Moderate | Low | Very low (primarily recycled CO₂) |
| Key Advantages | Robust, widely available | High throughput, high resolution, low solvent use | Green chemistry, unique selectivity for polar compounds |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. The following is a detailed protocol for a reported gradient Reverse-Phase HPLC (RP-HPLC) method for the separation of this compound and Ornidazole epoxide.
RP-HPLC Method for this compound and Epoxide Separation
This method is based on a validated stability-indicating assay.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-9 min: 10% B
-
9-19 min: Gradient to 90% B
-
19-25 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 319 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of Ornidazole and its impurities (diol and epoxide) in a suitable solvent such as methanol. Further dilute with the mobile phase to the desired concentration.
-
Sample Solution (from forced degradation study): Subject an Ornidazole solution to forced degradation conditions (e.g., acidic, alkaline, or oxidative stress) to generate the diol and epoxide impurities. Neutralize the solution if necessary and dilute with the mobile phase.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks of this compound and epoxide based on their retention times compared to the standard.
-
Quantify the impurities using a suitable method (e.g., external standard, area normalization).
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the chromatographic analysis of this compound and epoxide, from sample preparation to data analysis.
Conclusion
The separation of this compound and Ornidazole epoxide can be effectively achieved using RP-HPLC. The provided method offers a reliable approach for the identification and quantification of these impurities. While specific methods for UPLC and SFC are not as readily available, these techniques offer significant potential for faster analysis, improved resolution, and more environmentally friendly separations. For laboratories seeking to optimize their analytical workflow for Ornidazole impurity profiling, the development and validation of UPLC or SFC methods would be a valuable endeavor. The synthesis of Ornidazole-diol and Ornidazole-epoxide has been reported, which can provide the necessary reference standards for method development and validation[1]. Forced degradation studies are instrumental in generating these impurities and are a key component of stability-indicating method development[2][3].
References
- 1. researchgate.net [researchgate.net]
- 2. The ICH guidance in practice: stress degradation studies on ornidazole and development of a validated stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced degradation and impurity profiling: recent trends in analytical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Ornidazole Diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the determination of Ornidazole diol, a significant impurity and degradation product of the antimicrobial agent Ornidazole. In the absence of a formal inter-laboratory comparison study, this document synthesizes data from various independent validation studies to offer a comparative perspective on the performance of different analytical techniques. The aim is to assist researchers and quality control professionals in selecting and implementing suitable methods for the quantification of this compound in pharmaceutical substances and formulations.
This compound, chemically known as 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propane-2,3-diol, is an important related substance of Ornidazole. Its presence and concentration are critical quality attributes that need to be monitored to ensure the safety and efficacy of Ornidazole-containing drug products. Studies have shown that this compound can form during the synthesis of Ornidazole and as a degradation product, particularly under basic conditions.[1][2][3]
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most widely reported technique for the analysis of Ornidazole and its impurities, including this compound. The following tables summarize the performance characteristics of various HPLC methods as described in the literature. It is important to note that these methods were validated in different laboratories under varying conditions, and therefore, a direct comparison should be interpreted with caution.
Table 1: Performance Comparison of HPLC Methods for Ornidazole and Related Impurities
| Parameter | Method 1 (Leontiev et al., 2018) | Method 2 (Bakshi et al., 2001, as cited in[4]) | Method 3 (Prasad Babu & Ramachandran, 2022) |
| Analyte(s) | Ornidazole, Ornidazole-epoxide, Ornidazole-diol | Ornidazole, Epoxide and Diol forms | Ornidazole and its impurities |
| Matrix | Substance and Infusion Solution | Not specified | Ornidazole Injection |
| Stationary Phase | Waters Xterra RP18 (250x4.6 mm, 5 µm) | Not specified | Symmetry shield RP18 (250 x 4.6 mm, 5µm) |
| Mobile Phase | Water-acetonitrile (7:3 v/v) with phosphate buffer | Not specified | Phosphate buffer: methanol (70:30 v/v) |
| Flow Rate | 0.6 ml/min | Not specified | 1.0 ml/min |
| Detection | UV at 310 nm | Not specified | UV at 318nm |
| Linearity Range | Not specified | Not specified | Not specified |
| Precision (%RSD) | Not specified | Not specified | System Precision (%RSD of peak area for Ornidazole): 0.18% |
| Accuracy (% Recovery) | Not specified | Not specified | Not specified |
| LOD/LOQ | Not specified | Not specified | Not specified |
Note: Detailed validation parameters for this compound were not available in the provided search results. The data for Method 3 pertains to the analysis of Ornidazole.
Experimental Protocols
Method 1: HPLC Analysis of Ornidazole and its Impurities (Leontiev et al., 2018)
This method was developed for the synthesis and profiling of Ornidazole impurities, including this compound.
-
Chromatographic System: A Waters 2690 liquid chromatograph equipped with a spectrophotometric detector.
-
Column: Waters Xterra RP18, 250×4.6 mm, 5 μm.
-
Mobile Phase: A mixture of water and acetonitrile (7:3 v/v), with the addition of a phosphate buffer to ensure a symmetric peak shape for this compound.
-
Flow Rate: 0.6 ml/min.
-
Column Temperature: 25 °С.
-
Detection Wavelength: 310 nm.
-
Injection Volume: 20 µl.
-
Sample Concentration: 0.02% solution of the substance in the mobile phase.
It was noted that without the phosphate buffer, Ornidazole-diol exhibited a double peak and a small capacity factor. The addition of the buffer resulted in a single, symmetric, and effective peak.[5]
Method 3: Stability-Indicating RP-HPLC Method for Ornidazole Injection (Prasad Babu & Ramachandran, 2022)
This method was developed for the quantitative estimation of Ornidazole and its impurities in an injection formulation.
-
Chromatographic System: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV-detection.
-
Column: Symmetry shield RP18, 250 x 4.6 mm, 5µm.
-
Mobile Phase: A mixture of phosphate buffer and methanol in a ratio of 70:30 %v/v.
-
Flow Rate: 1.0 ml/min.
-
Column Temperature: 25°C.
-
Sample Temperature: Ambient (25°C).
-
Detection Wavelength: 318 nm.
The method was validated for specificity, precision, linearity, accuracy, solution stability, and robustness according to ICH guidelines.[6][7]
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
Synthesis of this compound
For laboratories that require an analytical standard for this compound, a synthesis route has been described. The process involves the hydrolysis of Ornidazole epoxide.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of Ornidazole diol, a significant degradation product of the antimicrobial agent Ornidazole, with its related impurities. The information presented is collated from peer-reviewed studies and is intended to assist researchers and drug development professionals in understanding the impurity profile of Ornidazole under various conditions. This document summarizes quantitative data in tabular format, details experimental methodologies for key stability studies, and includes visualizations of the degradation pathways and experimental workflows.
Executive Summary
Ornidazole, a 5-nitroimidazole derivative, is susceptible to degradation under several stress conditions, including hydrolysis (acidic and alkaline), oxidation, and photolysis[1][2]. Two of the most notable degradation products are this compound (3-(2-methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol) and its precursor, Ornidazole-epoxide (2-methyl-5-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole)[3][4]. Understanding the relative stability of these impurities is crucial for the development of stable pharmaceutical formulations and for setting appropriate specifications for the drug substance and product.
The comparative stability of this compound and Ornidazole-epoxide is highly dependent on the matrix. In the Ornidazole drug substance, the epoxide is often the more prominent impurity, whereas, in aqueous formulations such as infusion solutions, the epoxide degrades further to form the more stable this compound, which can accumulate over time[3][4].
Comparative Stability Data
The following table summarizes the quantitative data on the presence of this compound and Ornidazole-epoxide in the drug substance versus the infusion solution, highlighting their differing stability profiles in these matrices.
| Impurity | Drug Substance Content | Infusion Solution Content (over time) | Reference |
| Ornidazole-epoxide | > 0.1% | Reduces to zero | [3][4] |
| This compound | Negligible | Increases significantly (to approx. 3%) | [3][4] |
Forced degradation studies have been conducted to understand the behavior of Ornidazole under various stress conditions. The following table summarizes the typical degradation behavior of Ornidazole, which leads to the formation of impurities like the diol.
| Stress Condition | Observations |
| Alkaline Hydrolysis (e.g., 0.5 N NaOH) | Ornidazole degrades, with the formation of Ornidazole-epoxide which is then converted to this compound.[5] Complete degradation can be observed.[2] |
| Acidic Hydrolysis (e.g., 0.5 N HCl) | Degradation occurs, particularly under high acidic conditions.[1][2] |
| Oxidative (e.g., 3% H₂O₂) | Significant degradation is observed.[6] |
| Photolytic (UV light) | Degradation is noted, especially in acidic conditions.[1] |
| Thermal (e.g., 80°C) | Degradation occurs.[6] |
Degradation Pathway of Ornidazole
The formation of this compound from Ornidazole proceeds through an epoxide intermediate, particularly in aqueous and alkaline conditions.
Caption: Degradation pathway of Ornidazole to Ornidazole-epoxide and this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. Below are protocols for forced degradation and the synthesis of Ornidazole impurities, based on published literature.
Forced Degradation Studies for Ornidazole
This protocol outlines the conditions for stress testing of Ornidazole to induce degradation and identify the resulting impurities.
-
Preparation of Stock Solution: Prepare a stock solution of Ornidazole in a suitable solvent such as methanol.
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.5 N HCl. The mixture can be heated (e.g., at 50°C for 5 hours) to accelerate degradation.[6]
-
Alkaline Hydrolysis: To another aliquot, add an equal volume of 0.5 N NaOH. Degradation is often rapid at room temperature, but the mixture can also be heated (e.g., at 50°C for 5 hours).[6] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of 3% hydrogen peroxide at room temperature for 24 hours.[6]
-
Thermal Degradation: Expose a solid sample or a solution of Ornidazole to dry heat (e.g., 80°C for 5 hours).[6]
-
Photolytic Degradation: Expose a solution of Ornidazole to UV light (e.g., 200 Wh/m²) and sunlight (e.g., 1.2 million lux hours).[6]
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A typical method uses a C18 column with a mobile phase of phosphate buffer and methanol or acetonitrile.[7]
Synthesis of this compound and Epoxide
The following is a summary of a synthetic route for Ornidazole-epoxide and its subsequent conversion to this compound, which can be used to produce reference standards for analytical work.[4]
Caption: Workflow for the synthesis of Ornidazole-epoxide and this compound.
Conclusion
The stability of Ornidazole and its impurities is a critical factor in the development of safe and effective pharmaceutical products. This compound and Ornidazole-epoxide are key impurities to monitor. The epoxide is generally less stable, especially in aqueous environments where it readily hydrolyzes to the more stable diol. This guide provides a foundational understanding of the comparative stability of these compounds, supported by experimental evidence. Researchers are encouraged to consult the cited literature for more in-depth information and to develop specific, validated analytical methods for the quantification of these and other related impurities in their unique formulations.
References
- 1. The ICH guidance in practice: stress degradation studies on ornidazole and development of a validated stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Synthesis and Study of Profiles of the Ornidazole Impurities - Neliti [neliti.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijpbs.com [ijpbs.com]
- 7. rjptonline.org [rjptonline.org]
Comparative Purity Assessment of Ornidazole Diol Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the purity of reference standards is paramount. This guide provides a comprehensive comparison of Ornidazole diol reference standards, offering an objective assessment of their purity through various analytical techniques. The experimental data presented herein is intended to assist researchers and quality control analysts in making informed decisions when selecting a reference standard for their specific applications.
Executive Summary
This guide details the purity assessment of this compound, a significant impurity and metabolite of the antimicrobial agent Ornidazole. The purity of a reference standard is a critical factor that directly impacts the accuracy and reliability of analytical measurements. This document outlines the methodologies and presents comparative data from several analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, it emphasizes the importance of considering other quality attributes such as water content, residual solvents, and non-volatile impurities.
Comparison of this compound Reference Standard Purity
A critical aspect of selecting a suitable reference standard is the certified purity value provided by the manufacturer. The following table summarizes the purity data for Ornidazole and its diol impurity from various sources. It is important to note that obtaining Certificates of Analysis for this compound from multiple commercial suppliers with detailed purity breakdowns proved challenging. The data presented here is a compilation from available documentation and scientific literature.
| Supplier/Source | Product | Purity (%) | Method of Purity Determination |
| Selleck Chemicals | Ornidazole | 99.98 | HPLC |
| Patent CN107632105A | Ornidazole Purity Rubric Material | 99.9 | Mass Balance (HPLC, Water Content, Non-Volatile Impurities, Residual Solvents) & qNMR |
| Scientific Literature | Synthesized this compound | ~99.5 | ¹H NMR, IR, Liquid Chromatography |
Note: The purity values are as reported by the respective sources and may be determined by different methods, which can influence the final value.
Experimental Methodologies
The following sections provide detailed protocols for the key analytical techniques used in the assessment of this compound purity.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
This method is suitable for the separation and quantification of Ornidazole and its related impurities, including this compound.
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: Acetonitrile and 0.025 M Phosphate Buffer (pH 3.0) in a ratio of 30:70 (v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 318 nm[1]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Prepare the sample solution of the this compound reference standard to be tested at a concentration similar to the working standards.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: The purity of the sample is determined by comparing the peak area of the principal peak in the sample chromatogram to the peak area of the corresponding standard, or by area normalization if a standard is not available.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.
Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977A or equivalent
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-550
Procedure:
-
Sample Preparation: Dissolve the this compound reference standard in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the sample solution into the GC-MS system.
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard or by area percentage.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Impurity Analysis
LC-MS/MS provides high sensitivity and selectivity for the detection and quantification of trace-level impurities.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent
-
MS System: Waters Xevo TQ-S micro or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from its potential impurities.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its expected impurities should be determined and optimized.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound reference standard in the initial mobile phase composition.
-
Infusion and Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize the cone voltage and collision energy for the desired MRM transitions.
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system and acquire data in MRM mode.
-
Data Processing: Quantify impurities based on the peak areas of their specific MRM transitions relative to a calibration curve or an internal standard.
Workflow and Pathway Diagrams
To visually represent the processes involved in assessing the purity of this compound reference standards, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the purity assessment of this compound reference standards.
Caption: Key quality attributes contributing to the overall purity of a reference standard.
Conclusion
The selection of a high-purity this compound reference standard is crucial for accurate analytical testing and ensuring the quality of pharmaceutical products. This guide has provided a comparative overview of available purity data and detailed experimental protocols for comprehensive assessment. Researchers and analysts are encouraged to perform their own suitability testing of reference standards for their specific analytical methods and regulatory requirements. The use of multiple orthogonal analytical techniques is recommended for a thorough characterization and to ensure the highest confidence in the purity of the chosen reference standard.
References
Comparative Guide to the Analytical Method for Ornidazole Diol: A Focus on Linearity, Accuracy, and Precision
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of Ornidazole diol, a significant metabolite of the antimicrobial agent Ornidazole. The focus is on the critical validation parameters of linearity, accuracy, and precision, offering researchers a comprehensive overview of method performance. This document is intended to aid in the selection and implementation of a suitable analytical method for pharmacokinetic, metabolic, and quality control studies.
Introduction
Ornidazole is a 5-nitroimidazole derivative widely used for the treatment of protozoal and anaerobic bacterial infections. The analysis of its metabolites, such as this compound (a dihydroxy derivative), is crucial for understanding its metabolic fate and ensuring the safety and efficacy of the parent drug. This guide compares a modern, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with a conventional High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Ornidazole and its metabolites.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance characteristics of two distinct analytical methods for the determination of this compound.
| Parameter | LC-MS/MS Method (Du et al., 2014) | Alternative HPLC Method (Heizmann et al., 1990) |
| Linearity Range | 0.5 - 200 ng/mL | Data not available |
| Correlation Coefficient (r²) | > 0.99 | Data not available |
| Accuracy (% Recovery) | 96.7% - 104.2% | Data not available |
| Precision (% RSD) | ||
| - Intra-day | ≤ 6.8% | Data not available |
| - Inter-day | ≤ 7.5% | Data not available |
Experimental Protocols
A detailed understanding of the experimental setup is vital for replicating and validating analytical methods. Below are the protocols for the compared methods.
LC-MS/MS Method for Ornidazole and its Metabolites
This method, as described by Du et al. (2014), allows for the simultaneous quantification of Ornidazole and its major metabolites, including the diol form, in human plasma.
1. Sample Preparation:
-
A simple protein precipitation method is employed.
-
To 100 µL of plasma, 300 µL of acetonitrile containing the internal standard is added.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series
-
Column: A C18 column is used for separation.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (containing a specific buffer) is utilized.
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
Injection Volume: A small volume of the prepared sample is injected into the system.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of the parent drug and its metabolites. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
Alternative HPLC Method with UV Detection
This method, reported by Heizmann et al. (1990), provides an alternative approach for the analysis of Ornidazole and its metabolites in biological fluids.
1. Sample Preparation:
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase column (e.g., C18) is generally used.
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.
-
Detection: UV detection at a specific wavelength where Ornidazole and its metabolites show significant absorbance.
Visualizing the Methodologies
To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Robustness in Analysis: A Comparative Guide to Analytical Methods for Ornidazole Diol
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comparative analysis of the robustness of various analytical methods for Ornidazole diol, a critical degradation product of the antimicrobial agent Ornidazole. Robustness, a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, is a key indicator of its reliability during routine use.
This publication delves into the experimental data from various studies to offer an objective comparison of analytical method performance for this compound. Detailed methodologies for key experiments are provided to support the findings.
Comparative Analysis of Analytical Method Robustness
The robustness of an analytical method is typically evaluated by intentionally varying critical parameters and observing the effect on the analytical results. For the analysis of Ornidazole and its diol impurity, High-Performance Liquid Chromatography (HPLC) is the most frequently employed technique.[1][2][3][4] The following table summarizes the robustness testing parameters from various studies, providing a comparative overview of the methods' performance.
| Parameter Varied | Method A: RP-HPLC[1] | Method B: Stability-Indicating RP-HPLC[3] | Method C: RP-HPLC with QbD[2] | Method D: Simultaneous Estimation by RP-HPLC[5] |
| Flow Rate | ± 0.1 mL/min | ± 0.1 mL/min | Not explicitly stated | ± 0.2 mL/min |
| Mobile Phase Composition | ± 2% organic phase | ± 2% organic phase | Varied as per DoE | Not explicitly stated |
| pH of Mobile Phase Buffer | ± 0.2 units | Not explicitly stated | Varied as per DoE | ± 0.2 units |
| Column Temperature | ± 5°C | ± 2°C | Varied as per DoE | Not explicitly stated |
| Wavelength | ± 2 nm | ± 2 nm | Not explicitly stated | ± 2 nm |
| Observed Effect on Results | System suitability parameters remained within acceptable limits. | The method was found to be robust. | The method was proven to be robust within the design space. | No significant change was observed.[6] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the robustness testing of analytical methods for this compound.
Forced Degradation Studies
Forced degradation studies are essential to generate the degradation products, including this compound, and to challenge the stability-indicating nature of the analytical method.[7][8]
-
Acid Degradation: Ornidazole solution is treated with 0.1 N HCl and refluxed to induce degradation.[9]
-
Alkaline Degradation: The drug substance is exposed to 0.5 N NaOH.[2] Complete degradation can be confirmed by Thin Layer Chromatography (TLC).[10]
-
Oxidative Degradation: The sample is treated with hydrogen peroxide (e.g., 3% H₂O₂).[8]
-
Thermal Degradation: The drug substance is exposed to dry heat.
-
Photolytic Degradation: The sample is exposed to UV light.[9]
Robustness Testing Protocol (Based on a typical RP-HPLC method)
The following protocol outlines a typical approach to robustness testing for an RP-HPLC method for Ornidazole and its impurities.
-
Standard Solution Preparation: A standard solution of Ornidazole and a spiked solution containing known impurities, including this compound, are prepared.
-
System Suitability: The standard solution is injected into the HPLC system under the nominal (optimized) conditions to establish system suitability parameters (e.g., tailing factor, theoretical plates, resolution).
-
Variation of Parameters: The following parameters are intentionally varied, one at a time:
-
Flow Rate: The flow rate of the mobile phase is adjusted (e.g., ± 10%).
-
Mobile Phase Composition: The ratio of the organic and aqueous phases of the mobile phase is altered (e.g., ± 2%).
-
pH of the Mobile Phase Buffer: The pH of the aqueous buffer is adjusted (e.g., ± 0.2 units).
-
Column Temperature: The temperature of the column oven is changed (e.g., ± 5°C).
-
Wavelength: The detection wavelength is varied (e.g., ± 2 nm).
-
-
Analysis: The spiked solution is analyzed under each of the varied conditions.
-
Evaluation: The system suitability parameters and the quantitative results for Ornidazole and its impurities are evaluated for each condition. The method is considered robust if the results remain within the predefined acceptance criteria.
Visualizing the Robustness Testing Workflow
The following diagram illustrates the logical workflow of a typical robustness test for an analytical method.
Caption: Workflow for Robustness Testing of an Analytical Method.
Signaling Pathways of Ornidazole Action and Degradation
While not a signaling pathway in the classical biological sense, the following diagram illustrates the intended action of Ornidazole and its degradation pathway to this compound.
Caption: Ornidazole: Action and Degradation to this compound.
References
- 1. rjptonline.org [rjptonline.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ijsra.net [ijsra.net]
- 5. ijirt.org [ijirt.org]
- 6. ijpsr.info [ijpsr.info]
- 7. pharmtech.com [pharmtech.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. The ICH guidance in practice: stress degradation studies on ornidazole and development of a validated stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Ornidazole Diol
For researchers and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Ornidazole diol, a substance utilized in pharmaceutical research, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate exposure risks. The compound is classified as harmful if swallowed, and can cause skin and serious eye irritation, as well as potential respiratory irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2]
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.[2]
-
Hand Protection: Use protective gloves.[2]
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact.[2]
-
Respiratory Protection: In areas with inadequate ventilation or when dust/aerosols may be generated, use a suitable respirator.[2][3]
In the event of a spill, immediately evacuate the area and ensure adequate ventilation.[1] Spills should be absorbed with a finely-powdered, liquid-binding material such as diatomite.[1][2] Prevent the substance from entering drains or water courses to avoid environmental contamination.[1][2]
Hazard Classification and Quantitative Data
Understanding the specific hazards of this compound is fundamental to its safe management. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[1] |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life[2] |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with prevailing country, federal, state, and local regulations.[1][2] Improper disposal can lead to significant environmental harm and potential legal ramifications.
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure substance, solutions, and contaminated labware (e.g., vials, pipette tips, gloves).
-
Segregate this compound waste from other laboratory waste streams to ensure proper handling.
-
-
Containment and Labeling:
-
Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the words "Hazardous Waste," the name "this compound," and a clear description of the hazards (e.g., "Toxic," "Harmful if Swallowed," "Environmental Hazard").
-
-
Storage Pending Disposal:
-
Arranging for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards.
-
Disposal should be carried out at an approved waste disposal plant, which typically involves incineration for pharmaceutical waste.[4][5]
-
-
Documentation:
-
Maintain detailed records of the amount of this compound waste generated, the dates of accumulation, and the date of pickup by the disposal company.
-
Retain all documentation provided by the hazardous waste disposal company, such as waste manifests.
-
Note: Under no circumstances should this compound be disposed of down the drain or in regular trash.[4] The U.S. Environmental Protection Agency (EPA) regulations, particularly Subpart P of the Resource Conservation and Recovery Act (RCRA), prohibit the sewering of hazardous pharmaceutical waste by healthcare facilities.[4][6]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ornidazole Diol
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ornidazole diol, a diol of the 5-nitroimidazole derivative Ornidazole.[1][2][3][4] Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your research.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[5][6][7][8]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[8]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[8]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[8]
-
Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.[5]
-
Hazardous to the Aquatic Environment, Long-term Hazard (Category 1): Very toxic to aquatic life with long lasting effects.[5]
| Hazard Statement | GHS Classification |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| H410 | Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to ensure personal safety.[5][8][9]
| Protection Type | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US).[7] | To prevent eye contact which can cause serious irritation.[8] |
| Hand Protection | Protective, impermeable gloves (inspected prior to use).[7][9] | To avoid skin contact which can cause irritation.[8] |
| Skin and Body Protection | Impervious clothing, such as a lab coat.[5][8][9] | To protect skin from accidental exposure. |
| Respiratory Protection | A suitable respirator should be used.[5][8][9] | To prevent inhalation of dust or aerosols that may cause respiratory irritation.[8] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound (Ro 11-2616) | DC Chemicals [dcchemicals.com]
- 4. targetmol.cn [targetmol.cn]
- 5. This compound|62580-80-7|MSDS [dcchemicals.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. hoelzel-biotech.com [hoelzel-biotech.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
